molecular formula C8H9NO B1394411 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol CAS No. 1065609-70-2

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Cat. No.: B1394411
CAS No.: 1065609-70-2
M. Wt: 135.16 g/mol
InChI Key: NIRSJDGVNWIEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRSJDGVNWIEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679722
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065609-70-2
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. Due to the limited availability of extensive experimental data for this specific molecule, this document also includes information on its immediate precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, to provide a more complete profile for researchers. The guide details experimental protocols for synthesis and presents data in a structured format for ease of comparison. Additionally, a potential biological pathway of a structurally related compound is illustrated to highlight a possible area of investigation for this class of molecules.

Core Physicochemical Properties

The available physicochemical data for this compound is limited, with some properties being predicted rather than experimentally determined. For a more thorough understanding, the properties of its ketone precursor are also presented.

This compound
PropertyValueSource
Molecular Formula C₈H₉NO-
Molecular Weight 135.16 g/mol -
Appearance White to off-white solid[1]
pKa (Predicted) 13.46 ± 0.20[1]
Storage Temperature 2-8°C[1]
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Precursor)
PropertyValueSource
CAS Number 28566-14-5[2]
Molecular Formula C₈H₇NO[2]
Molecular Weight 133.15 g/mol [3]
Melting Point 62-66 °C[2]
Boiling Point 247.4°C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
XLogP3 0.6[2][3]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the oxidation of a precursor to form the ketone, followed by the reduction of the ketone to the desired alcohol.

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Precursor)

This protocol is based on the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine[1][4].

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • Add t-BuOOH (2.5 mmol, 65% in H₂O) to the mixture.

  • Stir the reaction mixture at 25°C for 24 hours.

  • After 24 hours, extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., from 1:5 to 1:1) to yield the pure product.

Synthesis of this compound

While a specific detailed protocol for the reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one was not found in the literature, a general procedure using sodium borohydride is a standard and effective method for this type of transformation[5].

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

  • Sodium borohydride (NaBH₄)

  • Methanol (or another suitable protic solvent)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in portions. The amount of NaBH₄ should be in slight excess (e.g., 1.1 to 1.5 molar equivalents).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (or another suitable organic solvent) multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

Furthermore, a patent has described 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives, which share a similar bicyclic core, as allosteric modulators of the M4 muscarinic acetylcholine receptor[7]. The M4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway is a target for the treatment of various neurological and psychiatric disorders.

The following diagram illustrates the canonical signaling pathway for the M4 muscarinic receptor, which could be a potential area of investigation for this compound and its derivatives.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets Acetylcholine Acetylcholine Acetylcholine->M4R Activates Potential_Modulator 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-ol (Potential Allosteric Modulator) Potential_Modulator->M4R

Caption: Potential M4 muscarinic receptor signaling pathway.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Synthesis_Workflow Start Start: 2,3-Cyclopentenopyridine Oxidation Step 1: Oxidation (Mn(OTf)₂, t-BuOOH, H₂O) Start->Oxidation Ketone Intermediate: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Oxidation->Ketone Reduction Step 2: Reduction (NaBH₄, Methanol) Ketone->Reduction Alcohol Final Product: This compound Reduction->Alcohol Purification Purification (Column Chromatography) Alcohol->Purification Characterization Characterization (NMR, MS, IR, etc.) Purification->Characterization Final Pure Compound Characterization->Final

Caption: General synthetic and analytical workflow.

This guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully characterize its physicochemical properties and to explore its potential biological activities.

References

An In-depth Technical Guide on the Core Mechanism of Action: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol and its structural analogs are emerging as a promising class of heterocyclic compounds with potential therapeutic applications. This technical guide synthesizes the current understanding of the mechanism of action of this compound, with a particular focus on its potential in neuropharmacology and as an anti-inflammatory agent. While direct, in-depth research on the specific molecular targets of this compound is limited, this guide draws upon available literature for its derivatives and the broader class of cyclopentapyridines to extrapolate potential mechanisms. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting areas for future investigation.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs. The fusion of a cyclopentane ring to the pyridine core, as seen in the 6,7-Dihydro-5H-cyclopenta[b]pyridine series, creates a unique three-dimensional structure that can interact with a variety of biological targets. This structural motif has garnered interest for its potential to modulate biological pathways implicated in a range of disorders. Notably, derivatives of this class have been investigated for their antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological activities.[1] This guide will focus on the potential neuropharmacological and anti-inflammatory mechanisms of action of this compound.

Potential Mechanisms of Action

Direct mechanistic studies on this compound are not yet available in the public domain. However, based on the activities of closely related compounds, several potential mechanisms can be postulated.

Neuropharmacological Activity

The structural characteristics of this compound suggest its potential to interact with targets within the central nervous system (CNS). The lipophilic nature of the fused ring system may facilitate its passage across the blood-brain barrier.

One patent for a related class of compounds, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, describes their action as allosteric modulators of the M4 muscarinic acetylcholine receptor . This suggests a potential avenue of investigation for this compound, as modulation of muscarinic receptors is a key strategy in the treatment of various neurological and psychiatric disorders.

  • Hypothesized Signaling Pathway: M4 Muscarinic Receptor Modulation

    Should this compound act on the M4 receptor, it would likely modulate downstream signaling cascades involving G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This can influence the activity of various ion channels and protein kinases, ultimately affecting neuronal excitability.

    M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M4 M4 Receptor G_protein Gi/o Protein M4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Blocks Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates Ion_Channel Ion Channels PKA->Ion_Channel Phosphorylates Neuronal_Excitability ↓ Neuronal Excitability Ion_Channel->Neuronal_Excitability Ligand 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-ol (Hypothetical Ligand) Ligand->M4 Binds

    Caption: Hypothesized M4 receptor signaling pathway.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyridine-containing compounds. The proposed mechanisms often involve the modulation of key inflammatory pathways.

  • Hypothesized Mechanism: Inhibition of Pro-inflammatory Mediators

    A plausible mechanism for the anti-inflammatory effects of this compound could be the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6). This could occur through the modulation of upstream signaling pathways like NF-κB.

    Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Receptor Signaling_Cascade Intracellular Signaling Cascade Cell_Receptor->Signaling_Cascade NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation Gene_Transcription Gene Transcription NFkB_Activation->Gene_Transcription Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Gene_Transcription->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Compound 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-ol Compound->Signaling_Cascade Inhibits (Hypothesized)

    Caption: Hypothesized anti-inflammatory signaling pathway.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data (e.g., IC50, EC50, Ki values) that specifically characterizes the potency or efficacy of this compound on any biological target. The following table is provided as a template for future research findings.

Target/AssayMetricValue (nM/µM)Reference
Hypothetical Target 1IC50Data Not Available
Hypothetical Target 2EC50Data Not Available
In vivo ModelED50Data Not Available

Experimental Protocols

Detailed experimental protocols for determining the mechanism of action of this compound are not available. However, standard pharmacological assays can be employed to elucidate its activity.

Suggested Experimental Workflow for Target Identification

The following workflow is proposed for the systematic investigation of the mechanism of action of this compound.

Experimental_Workflow Phenotypic_Screening Phenotypic Screening (e.g., cell viability, cytokine release) Target_Deconvolution Target Deconvolution (e.g., affinity chromatography, genetic screening) Phenotypic_Screening->Target_Deconvolution Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_Deconvolution->Target_Validation In_Vitro_Assays In Vitro Assays (e.g., enzyme inhibition, receptor binding) Target_Validation->In_Vitro_Assays In_Vivo_Models In Vivo Models of Disease In_Vitro_Assays->In_Vivo_Models Mechanism_Elucidation Mechanism of Action Elucidation In_Vivo_Models->Mechanism_Elucidation

Caption: Suggested experimental workflow for mechanism elucidation.

  • Receptor Binding Assays: To investigate potential interactions with CNS receptors, competitive binding assays using radiolabeled ligands for a panel of receptors (e.g., muscarinic, dopaminergic, serotonergic) could be performed.

  • Enzyme Inhibition Assays: To explore anti-inflammatory potential, in vitro assays for key inflammatory enzymes like COX-1, COX-2, and various lipoxygenases would be informative.

  • Cell-Based Assays: The effect of the compound on signaling pathways can be studied in relevant cell lines. For example, measuring cAMP levels in cells expressing muscarinic receptors or quantifying cytokine production in immune cells stimulated with lipopolysaccharide (LPS).

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of cyclopentapyridines, which have shown diverse biological activities. While direct evidence for its mechanism of action is currently lacking, plausible hypotheses based on related structures point towards potential modulation of CNS receptors and inflammatory pathways.

Future research should focus on:

  • Systematic screening of this compound against a broad panel of biological targets to identify its primary mechanism of action.

  • Structure-activity relationship (SAR) studies to optimize the core scaffold for improved potency and selectivity.

  • In vivo studies in relevant animal models of neurological and inflammatory diseases to validate in vitro findings and assess therapeutic potential.

This technical guide serves as a starting point for these endeavors, providing a framework for the continued investigation of this promising compound. The elucidation of its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

In-depth Technical Guide: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Introduction

This compound is a heterocyclic alcohol that has garnered attention in medicinal chemistry and drug development. Its rigid, fused-ring structure makes it an attractive scaffold for the synthesis of compounds targeting a variety of biological receptors. This technical guide provides a comprehensive overview of its synthesis, potential biological activities, and the experimental methodologies relevant to its study. The information is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Properties and Synthesis

The synthesis of this compound typically proceeds through a two-step process involving the oxidation of a precursor followed by the reduction of the resulting ketone.

Synthesis of the Precursor: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

The key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, can be synthesized via the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1][2]

Experimental Protocol: Manganese-Catalyzed Oxidation [1]

  • Materials: 2,3-Cyclopentenopyridine, Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂), tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O), Water (H₂O), Ethyl acetate, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • To a round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

    • Add t-BuOOH (2.5 mmol, 65% in H₂O) to the mixture.

    • Stir the reaction mixture at 25°C for 24 hours.

    • After completion of the reaction, extract the mixture with ethyl acetate (3 x 10 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (Ethyl acetate/Petroleum ether, 1:5 to 1:1) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Table 1: Physicochemical Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

PropertyValueReference
Molecular FormulaC₈H₇NO[1]
Molecular Weight133.15 g/mol [1]
AppearanceOff-white solid[1]
Melting Point62-63 °C[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)[1]
¹³C NMR (101 MHz, CDCl₃) δ (ppm)204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73[1]
Synthesis of this compound

Experimental Protocol: Sodium Borohydride Reduction (General Procedure)

  • Materials: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, Sodium borohydride (NaBH₄), Methanol or Ethanol, Dichloromethane, Water, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound.

    • Further purification can be achieved by column chromatography if necessary.

Biological Activity and Potential Applications

The this compound scaffold has been identified as a key intermediate in the synthesis of compounds targeting several important biological receptors, suggesting its potential utility in the development of therapeutics for a range of diseases.

Ghrelin O-Acyltransferase (GOAT) Inhibition

Derivatives of this compound have been investigated as inhibitors of Ghrelin O-acyltransferase (GOAT), an enzyme responsible for the acylation of ghrelin, a hormone that stimulates appetite.[3] GOAT inhibitors are being explored as potential treatments for obesity and metabolic disorders.

G Protein-Coupled Receptor 40 (GPR40) Agonism

Research has indicated that compounds incorporating the this compound moiety can act as agonists for GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[4] GPR40 is a receptor that, when activated by free fatty acids, stimulates insulin secretion from pancreatic β-cells, making it a target for the treatment of type 2 diabetes.

Muscarinic Acetylcholine Receptor M4 (M4) Modulation

The scaffold is also a component of allosteric modulators of the M4 muscarinic acetylcholine receptor.[5] M4 receptors are implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders, and their modulation represents a promising therapeutic strategy.

Table 2: Potential Biological Targets and Therapeutic Areas

TargetActivityPotential Therapeutic Area
Ghrelin O-Acyltransferase (GOAT)InhibitionObesity, Metabolic Disorders
G Protein-Coupled Receptor 40 (GPR40)AgonismType 2 Diabetes
Muscarinic Acetylcholine Receptor M4 (M4)Allosteric ModulationSchizophrenia, Neuropsychiatric Disorders

Signaling Pathways and Experimental Workflows

The potential therapeutic applications of this compound derivatives are based on their interaction with specific signaling pathways.

GPR40 Agonist Signaling Pathway

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand GPR40 Agonist (Derivative of This compound) GPR40 GPR40 (FFAR1) Ligand->GPR40 Gq Gαq GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER activates PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Insulin Insulin Vesicle Exocytosis Ca2->Insulin PKC->Insulin

Caption: GPR40 agonist signaling pathway leading to insulin secretion.

Experimental Workflow for Screening GPR40 Agonists

GPR40_Screening_Workflow Start Start: Synthesized Compound Library Primary_Screen Primary Screen: GPR40 Receptor Binding Assay Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen Inactive Secondary_Assay Secondary Assay: Functional Assay (e.g., Calcium Mobilization) Hit_Identification->Secondary_Assay Active Confirmed_Hit Confirmed Hit Secondary_Assay->Confirmed_Hit Confirmed_Hit->Secondary_Assay Not Confirmed Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Confirmed_Hit->Lead_Optimization Confirmed In_Vivo_Testing In Vivo Testing: Animal Models of Diabetes Lead_Optimization->In_Vivo_Testing End End: Candidate Drug In_Vivo_Testing->End

Caption: Workflow for the screening and development of GPR40 agonists.

Conclusion

This compound is a valuable building block in the design and synthesis of novel therapeutic agents. Its utility has been demonstrated in the context of developing inhibitors of GOAT, agonists of GPR40, and modulators of the M4 muscarinic receptor. The synthetic route to this scaffold is accessible, and its rigid structure provides a solid foundation for further chemical exploration and drug development efforts. Future research into the biological activities of derivatives based on this core structure is warranted and holds promise for the discovery of new medicines.

References

In-depth Technical Guide: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1065609-70-2

This technical guide provides a comprehensive overview of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, synthesis, and physicochemical properties, presenting available data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

While experimentally determined data for this compound is limited in publicly accessible literature, predicted properties and data for its direct precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, provide valuable insights.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
CAS Number 1065609-70-228566-14-5
Molecular Formula C₈H₉NOC₈H₇NO
Molecular Weight 135.16 g/mol 133.15 g/mol
Boiling Point 268.8±25.0 °C (Predicted)247.4±25.0 °C at 760 mmHg
Melting Point Not Available64-66 °C
Density Not Available1.2±0.1 g/cm³
LogP 1.06 (Predicted)0.6
PSA 33.12 Ų (Predicted)30.00 Ų

Synthesis and Experimental Protocols

The synthesis of this compound is most readily achieved through the reduction of its corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. A detailed protocol for the synthesis of this precursor ketone is available, followed by a general procedure for its reduction.

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

A reported method for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1]

Experimental Protocol:

  • To a solution of 2,3-Cyclopentenopyridine (0.50 mmol) in water (2.5 mL) in a 25 mL round-bottom flask, add Mn(OTf)₂ (0.0025 mmol).

  • To this mixture, add t-BuOOH (2.5 mmol, 65% in H₂O).

  • Stir the reaction mixture at 25°C for 24 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, gradient from 1:5 to 1:1) to yield the desired product.

Characterization Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one:

  • Appearance: Off-white solid

  • Melting Point: 62-63 °C

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.80 (m, 1H), 8.00 (d, J=7.7 Hz, 1H), 7.31 (m, 1H), 3.27 (dd, J=8.0, 4.0 Hz, 2H), 2.78 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73.

  • HRMS (ESI) [M+H]⁺: Calculated for C₈H₈NO: 134.0606; Found: 134.0598.[1]

Reduction to this compound

Proposed Experimental Protocol:

  • Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water (5 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the crude alcohol by flash column chromatography on silica gel.

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a logical two-step process, starting from a commercially available or synthesized precursor. This workflow is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_product Products 2_3_Cyclopentenopyridine 2,3-Cyclopentenopyridine Oxidation Oxidation (Mn(OTf)₂, t-BuOOH, H₂O) 2_3_Cyclopentenopyridine->Oxidation Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Oxidation->Ketone Reduction Reduction (NaBH₄, MeOH) Alcohol This compound Reduction->Alcohol Ketone->Reduction

Caption: Synthetic pathway from 2,3-Cyclopentenopyridine to this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. The broader class of cyclopenta[b]pyridine derivatives has been investigated for various therapeutic applications, suggesting that this compound could be a valuable scaffold for medicinal chemistry research. Further studies are required to elucidate its biological function.

Conclusion

This technical guide consolidates the available information on this compound. While a definitive experimental protocol for its synthesis and comprehensive characterization data are yet to be published, this document provides a strong foundation for researchers by detailing the synthesis of its immediate precursor and proposing a reliable reduction method. The lack of biological data highlights an opportunity for further investigation into the potential applications of this compound in drug discovery and development.

References

The Diverse Biological Activities of Cyclopenta[b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopenta[b]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have shown significant potential in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, as well as in managing inflammation. This technical guide provides a comprehensive overview of the biological activities of cyclopenta[b]pyridine derivatives, presenting key quantitative data, detailed experimental protocols for cited assays, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Anticancer Activity

Cyclopenta[b]pyridine derivatives have exhibited potent cytotoxic effects against various cancer cell lines, operating through diverse mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various cyclopenta[b]pyridine derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ClassTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Aza-cyclopenta[b]fluorene-1,9-dionesHeLa, LS180, MCF-7, Raji3.1 - 27.1--
Imidazo[4,5-b]pyridine DerivativesMCF-70.63 - 1.32Sorafenib0.76
Imidazo[4,5-b]pyridine DerivativesHCT116---
1,2,4-Triazole-Pyridine HybridsB16F10 (Murine Melanoma)41.12 - 61.11--
Pyridine-Dicarboxamide-CyclohexanonesHCT-1166 ± 0.78--
Pyridine-Dicarboxamide-CyclohexanonesHuH-74.5 ± 0.3--
Pyridine-Dicarboxamide-CyclohexanonesMCF-710 ± 0.62--
Pyridine-Dicarboxamide-CyclohexanonesSAS (Tongue Carcinoma)9 ± 0.38--
3-Cyanopyridine DerivativesMCF-71.69 - 1.89Doxorubicin-
Trimethoxyphenyl Pyridine DerivativesHCT-1164.83Colchicine7.40
Trimethoxyphenyl Pyridine DerivativesHepG-23.25Colchicine9.32
Trimethoxyphenyl Pyridine DerivativesMCF-76.11Colchicine10.41
Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the cyclopenta[b]pyridine derivatives and incubated for a further 48-72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

PIM-1 kinase is a serine/threonine kinase often overexpressed in various cancers.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the PIM-1 enzyme, a specific substrate (e.g., a peptide), ATP, and the test compound in a suitable kinase buffer.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay like ADP-Glo™.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP and a fluorescence reporter in a 96-well plate.

  • Compound Addition: The cyclopenta[b]pyridine derivative or a control compound (e.g., paclitaxel as a stabilizer or colchicine as a destabilizer) is added to the wells.

  • Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.

  • Fluorescence Reading: The fluorescence intensity is measured over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its inhibitory or stabilizing effect.

Signaling Pathways and Experimental Workflows

experimental_workflow_anticancer

Neuroprotective Activity

Certain cyclopenta[b]pyridine derivatives have demonstrated the ability to protect neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Quantitative Neuroprotective Activity Data
Compound ClassAssayModelActivity
Cyclopentaquinoline-Acridine HybridsCholinesterase InhibitionIn vitroIC50 = 103.73 nM (BuChE), 113.34 nM (AChE)
Pyridine Amine DerivativeAβ Aggregation InhibitionIn vitroEffective inhibition of self- and metal-induced Aβ aggregation
Pyridine Amine DerivativeCognitive ImprovementIn vivo (APP/PS1 mice)Significant improvement in memory and cognitive ability
Experimental Protocols for Neuroprotective Activity

The SH-SY5Y human neuroblastoma cell line is a common model for studying neurotoxicity and neuroprotection.

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured and often differentiated into a more neuron-like phenotype by treatment with retinoic acid for several days.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides.

  • Compound Treatment: The differentiated cells are pre-treated with the cyclopenta[b]pyridine derivatives for a specific period before and/or during the exposure to the neurotoxin.

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

  • Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Neuroprotective Mechanisms and Experimental Workflow

experimental_workflow_neuroprotection

Antimicrobial Activity

Cyclopenta[b]pyridine derivatives have demonstrated inhibitory activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Antimicrobial Activity Data
Compound ClassMicroorganismMIC (µg/mL)
Thiazole-Pyridine HybridsB. subtilis0.12
Pyridine DerivativesS. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa31.25 - 62.5
Experimental Protocol for Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compound: The cyclopenta[b]pyridine derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Select cyclopenta[b]pyridine derivatives have shown the ability to reduce inflammation in preclinical models.

Quantitative Anti-inflammatory Activity Data
Compound ClassAssayModelActivity (% Inhibition)
Cyclopentathienopyridine DerivativesCarrageenan-induced paw edemaRatPromising anti-inflammatory effects
3-Hydroxy-pyridine-4-one DerivativesCarrageenan-induced paw edemaRatUp to 67% inhibition
3-Hydroxy-pyridine-4-one DerivativesCroton oil-induced ear edemaMiceUp to 50% inhibition
Experimental Protocol for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Groups: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups.

  • Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a carrageenan solution is administered into the right hind paw of the rats.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Anti-inflammatory Experimental Workflow

experimental_workflow_anti_inflammatory

Conclusion

The cyclopenta[b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, including potent anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects. The provided quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective cyclopenta[b]pyridine-based drug candidates. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to fully elucidate the therapeutic potential of this important class of heterocyclic compounds.

An In-depth Technical Guide on 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of novel heterocyclic compounds.

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a fused heterocyclic system that has garnered interest in medicinal chemistry due to its presence in various biologically active molecules. The fusion of a cyclopentane ring to a pyridine moiety creates a rigid scaffold that can be functionalized to interact with a range of biological targets. While various derivatives of this core structure have been synthesized and evaluated for their therapeutic potential, this guide focuses specifically on this compound.

Although direct biological studies on this compound are not extensively reported in the current scientific literature, its structural similarity to other biologically active congeners suggests its potential as a valuable building block in the design of new therapeutic agents. This guide summarizes the available information on its synthesis and properties, and explores the potential biological activities based on related compounds.

Synthesis

The synthesis of this compound can be achieved in a two-step process starting from 2,3-cyclopentenopyridine. The first step involves the oxidation of the benzylic position of the cyclopentane ring to yield the ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. The subsequent reduction of this ketone affords the target alcohol.

Experimental Protocol: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

A reported method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1][2]

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and water (2.5 mL).

  • To this stirred mixture, add t-BuOOH (2.5 mmol, 65% in H₂O).

  • Stir the reaction mixture at 25°C for 24 hours.

  • After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (from 1:5 to 1:1) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[1]

Expected Yield: 88%[1] Physical Appearance: Off-white solid[1] Melting Point: 62-63°C[1]

Proposed Experimental Protocol: Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one to this compound

The reduction of the ketone to the corresponding alcohol is a standard transformation in organic synthesis. A plausible method involves the use of sodium borohydride.

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) to the stirred solution in small portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of deionized water (5 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical and Quantitative Data

Limited experimental data is available for this compound. The following table summarizes the available information for the precursor ketone and the target alcohol.

Property6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneThis compound
CAS Number 28566-14-5[3]1065609-70-2
Molecular Formula C₈H₇NO[3]C₈H₉NO
Molecular Weight 133.15 g/mol [3]135.16 g/mol
Appearance Off-white solid[1]Not reported
Melting Point 62-63 °C[1]Not reported
¹H NMR (CDCl₃) δ 8.82-8.77 (m, 1H), 8.00 (d, J=7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J=8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)[1]Not reported
¹³C NMR (CDCl₃) δ 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73[1]Not reported
HRMS (ESI) [M+H]⁺ calcd: 134.0606, found: 134.0598[1]Not reported

Biological Activity and Therapeutic Potential

There is currently no direct experimental evidence detailing the biological activity of this compound in the public domain. However, the broader class of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been investigated for various therapeutic applications. The biological activities of structurally related compounds can provide valuable insights into the potential pharmacological profile of the target molecule.

Compound Class/DerivativeReported Biological ActivityReference
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivativesAllosteric modulators of the M4 muscarinic acetylcholine receptor, with potential for treating neurological and psychiatric disorders.[4]
Benzo[3][5]cyclohepta[1,2-b]pyridine-1,3,4-oxadiazole hybridsIn vitro antimycobacterial activity against Mycobacterium tuberculosis.
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-onesAntimicrobial activity against pathogenic bacteria and fungi.[6]
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivativesInvestigated as corrosion inhibitors, with potential for other material science applications.[7][8]

Based on the activities of these related scaffolds, this compound could be a candidate for investigation in areas such as neuropharmacology, infectious diseases, and oncology.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from the starting material to the final product and its potential subsequent biological evaluation.

G start 2,3-Cyclopentenopyridine ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one start->ketone Mn(OTf)₂ / t-BuOOH alcohol This compound ketone->alcohol NaBH₄ evaluation Biological Evaluation (e.g., in vitro assays) alcohol->evaluation G ligand Hypothetical Ligand (e.g., this compound) receptor M4 Muscarinic Acetylcholine Receptor ligand->receptor Allosteric Modulation g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion of ATP pka Protein Kinase A camp->pka Activation downstream Downstream Cellular Effects pka->downstream Phosphorylation Events

References

Spectroscopic and Synthetic Insights into 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, a Key Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one can be achieved through the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine.[1]

Experimental Protocol

A 25 mL round-bottom flask is charged with 2,3-Cyclopentenopyridine (0.50 mmol), Manganese(II) trifluoromethanesulfonate (Mn(OTf)2) (0.0025 mmol), and tert-Butyl hydroperoxide (t-BuOOH) (65% in H₂O, 2.5 mmol) in water (2.5 mL). The reaction mixture is stirred at 25°C for 24 hours. Following the reaction, the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography using a mixture of ethyl acetate and petroleum ether (ranging from 1:5 to 1:1) to yield the desired product.[1]

All reagents were sourced from commercial suppliers and used without additional purification, unless specified otherwise. Reactions were conducted in oven- or flame-dried glassware under a standard air atmosphere with magnetic stirring. The progress of the reactions was monitored by thin-layer chromatography on silica gel plates (E. Merck, 60F-254, 0.25 mm), with visualization under UV light.[1]

Spectroscopic Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

The characterization of the synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one was performed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired at room temperature in deuterated chloroform (CDCl₃) on a 400 MHz instrument, with tetramethylsilane (TMS) serving as the internal standard.[1]

Table 1: ¹H NMR Spectroscopic Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.77-8.82m1HPyridine-H
8.00d7.71HPyridine-H
7.28-7.34m1HPyridine-H
3.27dd8.0, 4.02HCH₂
2.74-2.81m2HCH₂

Table 2: ¹³C NMR Spectroscopic Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [1]

Chemical Shift (δ) ppmAssignment
204.88C=O
174.36Pyridine-C
155.72Pyridine-C
131.91Pyridine-CH
130.33Pyridine-C
122.47Pyridine-CH
35.78CH₂
28.73CH₂
Mass Spectrometry

High-resolution mass spectra were obtained on a Thermo Scientific Orbitrap Elite instrument using electrospray ionization (ESI).[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [1]

IonCalculated m/zFound m/z
[M+H]⁺134.0606134.0598

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product reactant1 2,3-Cyclopentenopyridine conditions 25°C, 24h reactant1->conditions reactant2 t-BuOOH (65% in H₂O) reactant2->conditions catalyst Mn(OTf)₂ catalyst->conditions solvent H₂O solvent->conditions extraction Ethyl Acetate Extraction conditions->extraction Reaction Mixture drying Drying (Na₂SO₄) extraction->drying concentration Concentration drying->concentration chromatography Flash Column Chromatography concentration->chromatography product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one chromatography->product

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

References

Potential Therapeutic Targets of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is a heterocyclic compound belonging to the fused pyridine class of molecules. While direct pharmacological studies on this specific molecule are not extensively available in current literature, analysis of structurally related compounds, particularly those with a similar cyclopentapyridine core, provides a strong basis for investigating its potential therapeutic targets. This technical guide synthesizes the available evidence, focusing on the most promising putative target, the sigma-1 (σ1) receptor, for which analogs have shown significant activity. We also explore other potential therapeutic areas, including anti-inflammatory and anticancer applications, based on the broader activities of the cyclopentapyridine scaffold. This document provides detailed experimental protocols for target validation and quantitative data from analogous compounds to guide future research and development.

Primary Putative Therapeutic Target: Sigma-1 (σ1) Receptor

The most compelling evidence for a therapeutic target for compounds with a 6,7-dihydro-5H-cyclopenta-fused pyridine core comes from studies on structurally similar 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives. These compounds have been identified as potent and selective sigma-1 (σ1) receptor antagonists, demonstrating significant potential in the treatment of pain.

The sigma-1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various signaling pathways and is a recognized target for therapeutic intervention in a range of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.

Evidence from Structurally Related Compounds

A study on a series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives reported their activity as selective σ1 receptor antagonists. The most promising compound from this series exhibited nanomolar affinity for the σ1 receptor and demonstrated dose-dependent anti-nociceptive effects in a formalin-induced pain model[1]. Given the high degree of structural similarity between the cyclopenta[d]pyrimidine and the cyclopenta[b]pyridine core of this compound, it is a strong working hypothesis that the latter may also exhibit affinity for the σ1 receptor.

Proposed Mechanism of Action in Analgesia

Sigma-1 receptor antagonists are believed to exert their analgesic effects through the modulation of various neurotransmitter systems. The σ1 receptor can interact with and modulate the function of several key proteins involved in pain signaling, including NMDA receptors and voltage-gated ion channels. By antagonizing the σ1 receptor, compounds can reduce the hyperexcitability of neurons that contributes to chronic pain states.

sigma1_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Compound 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-ol Sigma1_pre Sigma-1 Receptor Compound->Sigma1_pre Antagonism VGCC Voltage-Gated Ca2+ Channels Sigma1_pre->VGCC Modulates Sensitization Neuronal Sensitization NT_release Neurotransmitter Release (Glutamate) VGCC->NT_release Triggers NMDAR NMDA Receptor NT_release->NMDAR Activates Ca_influx Ca2+ Influx NMDAR->Ca_influx Allows Ca_influx->Sensitization Leads to Pain Pain Signal Propagation Sensitization->Pain Increases

Figure 1. Proposed mechanism of analgesic action via sigma-1 receptor antagonism.

Other Potential Therapeutic Areas

While the evidence for σ1 receptor antagonism is the most direct, the broader class of cyclopentapyridine and fused pyridine derivatives has been associated with a range of other biological activities, suggesting additional, albeit more speculative, therapeutic avenues for this compound.

  • Anti-inflammatory Activity: Several studies have reported anti-inflammatory properties for various thienopyridine and cyclopentapyridine derivatives. These compounds may exert their effects through the inhibition of inflammatory mediators.

  • Anticancer Activity: The fused pyridine scaffold is a common motif in a number of anticancer agents. Some cyclopentane-fused derivatives have shown antiproliferative activity against various tumor cell lines.

  • Antiviral and Fungicidal Activity: Recent research on 5-aryl-cyclopenta[c]pyridine derivatives has demonstrated their potential as antiviral (against tobacco mosaic virus) and fungicidal agents.

It is important to note that these activities have been observed in a diverse range of chemical structures, and dedicated studies would be required to determine if this compound possesses any of these properties.

Data Presentation: Quantitative Analysis of Analogous Compounds

The following table summarizes the in vitro binding affinities of the most potent 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors, as reported in the literature[1]. This data serves as a benchmark for the potential affinity of this compound.

Compound IDStructureσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Selectivity (σ2/σ1)
33 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline15.6>2000>128

Experimental Protocols

To investigate the putative therapeutic targets of this compound, the following experimental protocols are recommended.

In Vitro Sigma-1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of the test compound for the sigma-1 receptor.

  • Objective: To calculate the inhibitory constant (Ki) of this compound for the σ1 receptor.

  • Materials:

    • Guinea pig brain homogenate (as a source of σ1 receptors).

    • Radioligand: (+)-[³H]-pentazocine.

    • Non-specific binding control: Haloperidol.

    • Test compound: this compound.

    • Incubation buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a series of tubes, combine the guinea pig brain homogenate, (+)-[³H]-pentazocine, and either buffer, a high concentration of haloperidol (for non-specific binding), or the test compound at various concentrations.

    • Incubate the mixture at a specified temperature and duration (e.g., 37°C for 150 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow Start Start Preparation Prepare Reagents: - Brain Homogenate - Radioligand - Test Compound Start->Preparation Incubation Incubate Components Preparation->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Figure 2. Workflow for in vitro sigma-1 receptor binding assay.

In Vivo Formalin Test for Analgesia

This protocol is a widely used model of tonic pain and is sensitive to various classes of analgesics.

  • Objective: To evaluate the anti-nociceptive effects of this compound.

  • Materials:

    • Rodent model (e.g., mice or rats).

    • Test compound: this compound, dissolved in a suitable vehicle.

    • Vehicle control.

    • Positive control (e.g., morphine).

    • Formalin solution (e.g., 5% in saline).

    • Observation chambers with mirrors for unobstructed viewing of the paws.

  • Procedure:

    • Acclimatize the animals to the observation chambers.

    • Administer the test compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.

    • Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

    • Immediately place the animal back into the observation chamber.

    • Record the amount of time the animal spends licking, biting, or flinching the injected paw.

    • The observation period is typically divided into two phases:

      • Phase 1 (early phase): 0-5 minutes post-injection (neurogenic pain).

      • Phase 2 (late phase): 15-30 minutes post-injection (inflammatory pain).

    • Compare the nociceptive scores between the treatment groups and the vehicle control group to determine the analgesic effect.

Conclusion and Future Directions

While direct experimental data on the therapeutic targets of this compound is currently lacking, a strong rationale exists for its investigation as a sigma-1 (σ1) receptor antagonist. This hypothesis is built upon robust findings for structurally analogous compounds that have demonstrated high affinity for the σ1 receptor and significant analgesic properties in preclinical models.

Future research should prioritize the synthesis of this compound and its evaluation in σ1 receptor binding and functional assays. Positive results in these in vitro studies would warrant progression to in vivo models of pain to validate its therapeutic potential. Furthermore, broader screening against a panel of receptors and enzymes could uncover additional targets and therapeutic applications, such as in inflammation or oncology, consistent with the diverse bioactivities of the fused pyridine scaffold. The detailed protocols and comparative data provided in this guide offer a foundational framework for initiating such a drug discovery program.

References

An In-depth Technical Guide to the Solubility of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol in organic solvents. Solubility is a critical physicochemical property in drug discovery and development, influencing formulation, bioavailability, and efficacy. This document summarizes the available information and provides a comprehensive protocol for the experimental determination of its solubility.

Introduction and Current State of Knowledge

This compound is a heterocyclic compound of interest in medicinal chemistry. A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available quantitative data regarding its solubility in common organic solvents. While synthesis procedures for analogous compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, often employ organic solvents for extraction and purification, specific solubility values (e.g., in mg/mL or mol/L) for the target alcohol are not documented.

Qualitative Solubility Profile

Based on its chemical structure, which features a polar hydroxyl group and a pyridine ring, this compound is expected to exhibit some solubility in polar organic solvents. The general principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents.[1] The use of solvents such as dichloromethane (CH₂Cl₂) and ethyl acetate in the workup and purification of related cyclopentapyridine derivatives indicates that these compounds are at least sparingly soluble in these media.[2] However, without experimental data, quantitative predictions remain speculative.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound in organic solvents has been published. The following table reflects this absence of data. Researchers are encouraged to determine this data experimentally using the protocol provided in the subsequent section.

Organic SolventChemical FormulaSolubility at 25°C (mg/mL)
MethanolCH₃OHData Not Available
EthanolC₂H₅OHData Not Available
AcetoneC₃H₆OData Not Available
AcetonitrileC₂H₃NData Not Available
Dichloromethane (DCM)CH₂Cl₂Data Not Available
Ethyl Acetate (EtOAc)C₄H₈O₂Data Not Available
Dimethyl Sulfoxide (DMSO)C₂H₆OSData Not Available
N,N-Dimethylformamide (DMF)C₃H₇NOData Not Available
Tetrahydrofuran (THF)C₄H₈OData Not Available
TolueneC₇H₈Data Not Available
HexaneC₆H₁₄Data Not Available

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents using the widely accepted shake-flask method.[3][4]

4.1. Materials and Reagents

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Procedure

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of vials. An excess is confirmed if solid material remains undissolved at the end of the equilibration period.

  • Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).[4]

Step 2: Separation of Saturated Solution from Excess Solid

  • After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.[4]

  • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[4]

  • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to prevent any undissolved particles from being included in the analysis.

Step 3: Quantification of Dissolved Compound The concentration of the dissolved compound in the filtered supernatant can be determined using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

A. Quantification by HPLC-UV:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Inject the standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax).

  • Plot a calibration curve of peak area versus concentration.[5]

  • Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Inject the diluted sample into the HPLC and record the peak area.

  • Calculate the concentration of the diluted sample using the calibration curve and then account for the dilution factor to determine the original solubility.

B. Quantification by UV-Vis Spectroscopy:

  • Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at the λmax. Ensure that the chosen wavelength does not have interference from the solvent.[4]

  • Plot a calibration curve of absorbance versus concentration according to the Beer-Lambert law.[6]

  • Sample Analysis: Dilute the filtered supernatant as needed and measure its absorbance.

  • Calculate the concentration from the calibration curve and apply the dilution factor to find the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis start Start add_excess Add excess solid to solvent start->add_excess shake Agitate at constant temperature (24-48h) add_excess->shake sediment Sedimentation (24h) shake->sediment centrifuge Centrifuge sediment->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration (HPLC or UV-Vis) filter->quantify result Solubility Data quantify->result

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

While there is currently no published quantitative solubility data for this compound in organic solvents, this guide provides a robust and detailed experimental protocol based on the standard shake-flask method. By following this methodology, researchers in drug development and related fields can generate the necessary data to advance their work. The provided workflow and analytical procedures are fundamental for the physicochemical characterization of this and other novel chemical entities.

References

The Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active molecules. Its synthesis is intrinsically linked to its ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, and the foundational starting material, 2,3-cyclopentenopyridine. This technical guide provides an in-depth overview of the discovery and historical synthesis of this molecule, complete with detailed experimental protocols and quantitative data.

The journey to synthesizing this compound begins with the preparation of 2,3-cyclopentenopyridine, a compound first synthesized in the mid-20th century during explorations into polycyclic aromatic nitrogen heterocycles for potential pharmaceutical applications.[1] This key intermediate serves as the scaffold upon which the desired cyclopentanone ring is functionalized. Subsequent oxidation yields 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, which is then reduced to the target alcohol. While specific historical accounts of the discovery of the alcohol are not prominent in the literature, its synthesis is a logical and common transformation from the more extensively studied ketone.

Historical Synthesis and Discovery

The synthesis of the core structure of this compound can be traced back to the synthesis of its precursor, 2,3-cyclopentenopyridine (also known as 6,7-dihydro-5H-cyclopenta[b]pyridine). This compound was first prepared in the mid-20th century.[1] A modern and efficient method for the synthesis of 2,3-cyclopentenopyridine involves a gas-solid phase reaction using glycerol, cyclopentanone, and ammonia over a modified γ-alumina catalyst.[2]

The key step towards the synthesis of the target alcohol is the oxidation of 2,3-cyclopentenopyridine to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. A significant advancement in this area is the use of a manganese-catalyzed oxidation reaction, which offers high yield and selectivity.[3][4]

The final step, the reduction of the ketone to the alcohol, is a standard transformation in organic synthesis. The use of reducing agents like sodium borohydride (NaBH₄) is a common and effective method for this conversion. While a specific seminal paper detailing the "discovery" of this compound is not readily apparent, its preparation from the corresponding ketone is a well-established chemical principle.

Key Synthetic Steps and Experimental Protocols

The synthesis of this compound can be conceptually broken down into two main stages: the oxidation of 2,3-cyclopentenopyridine to form the ketone, and the subsequent reduction of the ketone to the desired alcohol.

Stage 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

A highly efficient method for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[3][4]

Experimental Protocol:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.0025 mmol), and deionized water (2.5 mL).

  • While stirring, add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol).

  • Stir the reaction mixture at 25°C for 24 hours.

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography (eluent: ethyl acetate/petroleum ether, gradient from 1:5 to 1:1) to yield the desired product.

Quantitative Data:

ParameterValueReference
Yield88%[3]
Melting Point62-63°C[3]
Stage 2: Synthesis of this compound

The reduction of the ketone to the alcohol can be readily achieved using sodium borohydride in a suitable solvent like ethanol.

Experimental Protocol:

  • Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.2 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water (5 mL).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo to yield the product.

Quantitative Data:

Note: As this is a standard, high-yielding reaction, the expected yield is typically greater than 90%. Specific quantitative data from a cited source for this exact transformation was not found in the literature search.

Reaction Workflows

The synthesis of this compound can be visualized as a two-step process.

Synthesis_Workflow Start 2,3-Cyclopentenopyridine Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Start->Ketone Mn(OTf)₂, t-BuOOH, H₂O Alcohol This compound Ketone->Alcohol NaBH₄, Ethanol

Caption: Synthetic pathway to this compound.

Logical Relationship of Key Intermediates

The relationship between the starting material, the key intermediate, and the final product is a linear progression of chemical transformations.

Intermediates_Relationship A Starting Material (2,3-Cyclopentenopyridine) B Key Intermediate (6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one) A->B Oxidation C Final Product (this compound) B->C Reduction

Caption: Relationship of key compounds in the synthesis.

Conclusion

The synthesis of this compound is a multi-step process that relies on the foundational chemistry of its precursors. The historical development of the synthesis of 2,3-cyclopentenopyridine paved the way for the creation of more complex derivatives. Modern synthetic methods, such as manganese-catalyzed oxidation, have made the ketone intermediate readily accessible. The final reduction to the target alcohol is a straightforward and high-yielding reaction. This guide provides the essential historical context and detailed experimental protocols to aid researchers in the synthesis and further exploration of this and related compounds for potential applications in drug discovery and development.

References

Methodological & Application

Application Note: A Two-Step Synthesis Protocol for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for diagnostic or therapeutic use.

This document provides a detailed methodology for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, a heterocyclic alcohol with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a two-step process commencing with the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine to yield the ketone intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This intermediate is then reduced to the target alcohol using sodium borohydride.

This protocol is intended for researchers, scientists, and drug development professionals with training in synthetic organic chemistry.

Synthesis Workflow

The overall synthetic pathway involves two sequential reactions: oxidation followed by reduction.

Synthesis_Workflow Start 2,3-Cyclopentenopyridine Step1 Step 1: Oxidation Start->Step1 Intermediate 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Step1->Intermediate Mn(OTf)₂, t-BuOOH, H₂O Step2 Step 2: Reduction Intermediate->Step2 Product This compound Step2->Product NaBH₄, Ethanol

Figure 1. Workflow for the synthesis of this compound.

Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

This procedure details the direct oxidation of the CH₂ group adjacent to the pyridine ring of 2,3-Cyclopentenopyridine.[1][2]

Experimental Protocol
  • Reaction Setup: To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.0025 mmol), and 2.5 mL of water.

  • Addition of Oxidant: Add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol) to the flask.

  • Reaction: Stir the resulting mixture at 25°C for 24 hours. The reaction should be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (from 1:5 to 1:1) to yield the pure product.[1]

Quantitative Data for Intermediate

The following table summarizes the characterization data for the synthesized intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.[1]

ParameterValue
Yield 88%
Appearance Off-white solid
Melting Point 62-63°C
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73
HRMS (ESI) [M+H]⁺ Calculated: 134.0606, Found: 134.0598

Step 2: Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol describes the reduction of the ketone intermediate to the target secondary alcohol, this compound, using sodium borohydride.[3][4][5]

Experimental Protocol
  • Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in 10-15 mL of ethanol. Stir the solution until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5°C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄) (0.5 mmol) to the solution in small portions. Note: One mole of NaBH₄ can, in principle, reduce four moles of ketone; using a slight excess of the ketone is common practice.[3]

  • Reaction: Allow the reaction to stir in the ice bath for 30 minutes, then remove it from the bath and let it stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting ketone spot disappears.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of ~5 mL of water.

  • Solvent Removal: Remove the ethanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous solution with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, the crude alcohol can be purified by recrystallization or flash column chromatography.

Expected Outcome

The reduction of a ketone with sodium borohydride is typically a high-yielding reaction. The final product, this compound, is expected to be a solid or oil, the purity of which can be assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

References

Application Notes and Protocols for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential medicinal chemistry applications of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol. This heterocyclic scaffold serves as a valuable starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition.

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a "privileged" scaffold in medicinal chemistry. Its rigid, bicyclic structure and the presence of a pyridine ring allow for specific interactions with biological targets, making it an attractive framework for the design of potent and selective inhibitors. While direct medicinal chemistry applications of this compound are not extensively documented in publicly available literature, its precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and related fused pyridine systems have shown significant promise, particularly as kinase inhibitors for oncology.

This document outlines the synthesis of this compound from its ketone precursor and provides representative protocols for its derivatization to explore its potential in drug discovery.

Synthesis of this compound

The synthesis of the target alcohol is typically achieved through a two-step process starting from 2,3-cyclopentenopyridine. The first step involves the oxidation of the benzylic position to the corresponding ketone, followed by reduction to the desired alcohol.

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Ketone Precursor)

A manganese-catalyzed oxidation provides an efficient method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[1][2]

Experimental Protocol:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and deionized water (2.5 mL).

  • Stir the mixture at 25°C.

  • Add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol) dropwise to the reaction mixture.

  • Continue stirring at 25°C for 24 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the resulting residue by flash column chromatography (ethyl acetate/petroleum ether, 1:5 to 1:1) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Reduction to this compound

A standard reduction of the ketone using a mild reducing agent like sodium borohydride yields the target alcohol.

Representative Experimental Protocol:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water (5 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate in vacuo to yield this compound, which can be further purified by chromatography if necessary.

Medicinal Chemistry Applications: Kinase Inhibition

Fused pyridine scaffolds, such as pyrazolopyridines and thienopyridines, are well-established as "hinge-binding" motifs in kinase inhibitors. These scaffolds can mimic the adenine portion of ATP, allowing them to bind to the ATP-binding site of kinases. The this compound scaffold can be similarly exploited to develop novel kinase inhibitors. The hydroxyl group provides a convenient handle for further derivatization to achieve potency and selectivity.

Proposed Derivatization Strategies

The hydroxyl group of this compound can be derivatized through various standard organic reactions to generate a library of compounds for screening.

Representative Protocol for Etherification:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) at 0°C.

  • Stir the mixture for 30 minutes at 0°C.

  • Add the desired alkyl or aryl halide (e.g., benzyl bromide, 1.1 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Quantitative data from biological assays should be summarized for clear comparison of structure-activity relationships (SAR). While specific data for derivatives of this compound is not currently available in the public domain, the following table provides a template for presenting such data.

Compound IDR-GroupTarget KinaseIC₅₀ (nM)
1 (Alcohol) -OHKinase X>10,000
2a -OCH₃Kinase X8,500
2b -OBnKinase X1,200
2c -O(4-Cl-Ph)Kinase X450
2d -O(3,5-diMeO-Ph)Kinase X250

Visualizations

Synthetic Workflow

synthetic_workflow start 2,3-Cyclopentenopyridine ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one start->ketone Mn(OTf)₂, t-BuOOH alcohol This compound ketone->alcohol NaBH₄ derivatives Library of Derivatives alcohol->derivatives Derivatization (e.g., Etherification)

Synthetic route to this compound and its derivatives.
Representative Kinase Signaling Pathway

Derivatives of this compound could potentially target various protein kinases involved in cancer cell signaling, such as those in the MAPK/ERK pathway.

kinase_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Cyclopenta[b]pyridine Derivative Inhibitor->MEK

Potential inhibition of the MAPK/ERK signaling pathway by a cyclopenta[b]pyridine derivative.

References

Application Notes and Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol as a Versatile Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The fused pyridine and cyclopentane ring system serves as a valuable scaffold for developing novel therapeutic agents, particularly those targeting the central nervous system.[1] This document provides detailed protocols for the synthesis of a key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, its subsequent reduction to this compound, and outlines its application as a precursor for generating diverse compound libraries.

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues

A direct and efficient method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine analogues.[2][3] This approach offers high yields and excellent chemoselectivity under mild conditions.

Experimental Protocol: Manganese-Catalyzed Oxidation

General Procedure A: [2]

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • Add t-BuOOH (65% in H₂O, 2.5 mmol) to the mixture.

  • Stir the reaction mixture at 25°C for 24 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether, gradient from 1:5 to 1:1) to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Quantitative Data for Synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogues
CompoundStarting MaterialYield (%)Physical StateMelting Point (°C)
2a 2,3-Cyclopentenopyridine88Off-white solid62-63
2b 6-Methyl-2,3-cyclopentenopyridine77Colorless solid208-212
2d 7-Chloro-2,3-cyclopentenopyridine83N/AN/A
2f 6-Ethoxycarbonyl-2,3-cyclopentenopyridine81White solid161-162
2g 6-Butoxycarbonyl-2,3-cyclopentenopyridine73Colorless oilN/A

Data sourced from Ren et al., 2015.[2]

Synthesis of this compound

The target precursor, this compound, can be readily synthesized by the reduction of the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Experimental Protocol: Reduction of Ketone to Alcohol

General Procedure:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by adding water (5 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound. Further purification can be performed by column chromatography if necessary.

Application of this compound as a Precursor

This compound is a versatile precursor for generating a library of novel compounds through various synthetic transformations. The hydroxyl group can be a handle for substitution or elimination reactions, and the pyridine ring can undergo further functionalization.

Potential Synthetic Transformations:
  • Etherification: The hydroxyl group can be alkylated or arylated to introduce diverse side chains.

  • Esterification: Reaction with carboxylic acids or their derivatives can lead to a range of esters with potential biological activities.

  • Dehydration: Elimination of the hydroxyl group can generate the corresponding cyclopentadiene derivative, which can be used in cycloaddition reactions.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to allow for substitution with various nucleophiles.

  • Oxidation: While the starting material is formed by reduction, specific oxidation back to the ketone is a key transformation.

  • Modification of the Pyridine Ring: The pyridine nitrogen can be quaternized, or the ring can undergo electrophilic or nucleophilic aromatic substitution, depending on the existing substituents.

Visualized Workflows and Pathways

G cluster_synthesis Synthesis of this compound A 2,3-Cyclopentenopyridine B 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one A->B Mn(OTf)₂, t-BuOOH, H₂O C This compound B->C NaBH₄, Methanol

Caption: Synthetic pathway for this compound.

G cluster_applications Applications of this compound as a Precursor Precursor This compound Ether Ethers Precursor->Ether Williamson Ether Synthesis Ester Esters Precursor->Ester Fischer-Speier Esterification Alkene Cyclopentadiene derivative Precursor->Alkene Dehydration Substituted Substituted Analogues Precursor->Substituted Tosylation & Nucleophilic Substitution

Caption: Potential synthetic transformations from the precursor.

Synthesis of Substituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives

The core scaffold can be further elaborated to synthesize highly functionalized derivatives, such as the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles, which have shown potential as corrosion inhibitors.[4][5]

Experimental Protocol: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles[4][5]

General Procedure:

  • A mixture of the appropriate 2,5-diarylidenecyclopentanone (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and sodium alkoxide (sodium ethoxide or sodium methoxide, 0.02 mol) is prepared.

  • The corresponding alcohol (ethanol or methanol) is used as the solvent.

  • The reaction mixture is refluxed at 80°C for 1-2 hours.

  • The product is isolated by filtration and recrystallization to yield the highly pure compound.

Quantitative Data for Synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives
CompoundYield (%)Physical StateMelting Point (°C)
CAPD-1 77Gray crystal149-151
CAPD-3 82White crystal180-181
CAPD-4 75Yellow crystal160-161

Data sourced from Khalaf et al., 2022.[4][5]

G cluster_workflow Synthesis of Substituted Derivatives Workflow Start 2,5-Diarylidenecyclopentanone + Propanedinitrile + Sodium Alkoxide Reaction Reflux in Alcohol (80°C, 1-2h) Start->Reaction Isolation Filtration and Recrystallization Reaction->Isolation Product Substituted 6,7-dihydro-5H- cyclopenta[b]pyridine-3-carbonitrile Isolation->Product

Caption: Workflow for substituted derivative synthesis.

References

Application Note: Purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is a heterocyclic alcohol of interest in medicinal chemistry and drug development. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Efficient purification is crucial to obtain the compound at the high purity level required for subsequent applications. This application note details a robust protocol for the purification of this compound using automated flash column chromatography with a silica gel stationary phase.

While specific experimental data for the purification of this compound is not widely published, a reliable method can be extrapolated from the established purification protocols of its ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.[1][2][3] Alcohols are generally more polar than their corresponding ketones and thus require a more polar mobile phase for elution from a polar stationary phase like silica gel.[4] This protocol has been optimized to account for this increased polarity, ensuring effective separation and high purity of the final product.

Instrumentation and Consumables

  • Automated Flash Chromatography System

  • Pre-packed Silica Gel Column (200-300 mesh)

  • UV-Vis Detector

  • Fraction Collector

  • Rotary Evaporator

  • Analytical Balance

  • Glassware (flasks, beakers, vials)

  • Solvents: Ethyl Acetate (EtOAc), Hexane, Dichloromethane (DCM), Methanol (MeOH) (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Experimental Protocol

1. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane.

  • If the crude product is not fully soluble, it can be dry-loaded. To do this, adsorb the crude material onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.

2. Thin Layer Chromatography (TLC) Analysis

Before performing the flash chromatography, it is essential to determine the optimal mobile phase composition using TLC.[5]

  • Spot the crude mixture onto a TLC plate.

  • Develop the plate in various solvent systems of increasing polarity (e.g., different ratios of Hexane:EtOAc).

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound, this compound, and good separation from impurities.

3. Flash Column Chromatography

  • Column Equilibration: Equilibrate the pre-packed silica gel column with the initial mobile phase (e.g., 80:20 Hexane:EtOAc) until a stable baseline is observed on the detector.

  • Sample Loading:

    • Liquid Loading: Carefully load the dissolved sample onto the top of the column.

    • Solid Loading: Carefully transfer the silica gel with the adsorbed crude product to the top of the column.

  • Elution: Begin the elution with the initial mobile phase. A linear gradient is recommended to ensure good separation. For example, a gradient from 20% to 60% Ethyl Acetate in Hexane over 20 column volumes can be effective.

  • Fraction Collection: Collect fractions based on the UV detector signal. The target compound, this compound, is expected to elute at a higher concentration of the polar solvent (EtOAc) compared to its ketone precursor.

  • Monitoring: Monitor the separation in real-time using the UV detector.

4. Post-Purification Analysis

  • Analyze the collected fractions using TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques such as NMR, LC-MS, or HPLC.

Data Presentation

The following table summarizes the recommended parameters for the purification of this compound. These are suggested starting points and may require optimization based on the specific impurity profile of the crude mixture.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (200-300 mesh)Standard polarity for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientA gradient from 20% to 60% EtOAc is a good starting point.
TLC Rf of Product ~0.25 - 0.35In the optimized mobile phase for the column.
Detection UV at 254 nmThe pyridine ring is UV active.
Expected Purity >95%Dependent on the crude mixture and optimization.
Expected Yield VariableDependent on the reaction efficiency and purification losses.

Workflow Diagram

G Purification Workflow for this compound cluster_prep Preparation cluster_chrom Column Chromatography cluster_post Post-Purification crude_product Crude 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-ol dissolve Dissolve in Minimum Solvent or Dry Load crude_product->dissolve tlc TLC Analysis for Solvent System Optimization dissolve->tlc column_prep Equilibrate Silica Gel Column tlc->column_prep load_sample Load Sample column_prep->load_sample elute Elute with Gradient (Hexane:EtOAc) load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate Solvent Evaporation combine_fractions->evaporate final_product Pure 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-ol evaporate->final_product

References

Application Notes and Protocols for the NMR Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. Due to the limited availability of published experimental NMR data for this specific alcohol, this document presents the detailed NMR characterization of its direct precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. Following the experimental data for the ketone, a detailed projection of the expected NMR spectra for the target alcohol, this compound, is provided. This includes anticipated changes in chemical shifts and signal multiplicities upon the reduction of the carbonyl group.

Part 1: Experimental NMR Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

The following section details the experimental protocol and presents the ¹H and ¹³C NMR data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, a key synthetic intermediate.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.

NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: Room Temperature

  • ¹H NMR Parameters:

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30-45°

  • ¹³C NMR Parameters:

    • Number of Scans: 1024-2048

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

The quantitative ¹H and ¹³C NMR data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one are summarized in the tables below.[1]

Table 1: ¹H NMR Data of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.82-8.77m-1HH-2
8.00d7.71HH-4
7.34-7.28m-1HH-3
3.27dd8.0, 4.02HH-7
2.81-2.74m-2HH-6

Table 2: ¹³C NMR Data of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (101 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
204.88C-5 (C=O)
174.36C-4a
155.72C-7a
131.91C-4
130.33C-2
122.47C-3
35.78C-7
28.73C-6

Part 2: Predicted NMR Characterization of this compound

This section provides a predictive analysis of the ¹H and ¹³C NMR spectra for this compound, based on the reduction of the ketone.

The reduction of the carbonyl group at C-5 to a hydroxyl group will induce significant and predictable changes in both the ¹H and ¹³C NMR spectra.

  • ¹H NMR: The most notable changes will be the appearance of a new signal for the hydroxyl proton (-OH) and the upfield shift of the proton at C-5 (now a carbinol proton, H-C-OH). The signals for the adjacent methylene groups (H-6 and H-7) will also experience a shift and potentially a change in multiplicity due to the new chiral center at C-5.

  • ¹³C NMR: The characteristic downfield signal of the carbonyl carbon (C=O) at ~205 ppm will disappear. A new signal for the carbon bearing the hydroxyl group (C-OH) is expected to appear in the range of 60-80 ppm. The signals for the adjacent carbons (C-4a, C-6, and C-7a) will also shift upfield.

Table 3: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Predicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) HzIntegrationAssignment
~8.5d~4.0-5.01HH-2
~7.6d~7.0-8.01HH-4
~7.2dd~7.0, 5.01HH-3
~5.2t or dd~6.0-8.01HH-5
~3.0-3.2m-2HH-7
~2.0-2.5m-2HH-6
Variable (broad s)s-1HOH

Table 4: Predicted ¹³C NMR Data for this compound (101 MHz, CDCl₃)

Predicted Chemical Shift (δ) ppmAssignment
~160C-4a
~150C-7a
~148C-2
~135C-4
~121C-3
~70-75C-5 (C-OH)
~35-40C-7
~30-35C-6

Visualizations

G cluster_synthesis Synthesis cluster_analysis NMR Analysis Ketone 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-one Alcohol 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-ol Ketone->Alcohol Reduction (e.g., NaBH4) NMR_Sample_Prep Sample Preparation (CDCl3, TMS) Alcohol->NMR_Sample_Prep Characterization NMR_Acquisition Data Acquisition (1H, 13C NMR) NMR_Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing G cluster_labels N N C2 2 C3 3 C4 4 C4a 4a C5 5 C6 6 C7 7 C7a 7a OH OH

References

Application Note: Mass Spectrometry Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the mass spectrometry analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, a heterocyclic compound of interest in pharmaceutical and chemical research. The methodology outlined is suitable for the identification and structural elucidation of this and structurally related compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (C₈H₉NO, Exact Mass: 135.0684) is a pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate characterization of this molecule is crucial for its development and application. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic molecules through fragmentation analysis. This note details a gas chromatography-mass spectrometry (GC-MS) method using electron ionization (EI) for the analysis of this compound.

Predicted Fragmentation Pathway

The electron ionization mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern. The molecular ion (M⁺˙) will be observed at an m/z of 135. Key fragmentation pathways are predicted to involve the loss of a hydrogen atom, a water molecule, and subsequent cleavages of the cyclopentanol and pyridine rings.

A primary fragmentation is the loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment at m/z 117. Alpha-cleavage adjacent to the hydroxyl group can lead to the loss of a C₄H₅ radical, yielding a fragment at m/z 82. Further fragmentation of the pyridine ring from the m/z 117 ion can occur via the loss of hydrogen cyanide (HCN), a characteristic fragmentation of pyridine derivatives, to produce a fragment at m/z 90.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.

GC-MS Parameters:

ParameterValue
GC Inlet
Injection ModeSplitless
Inlet Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program
Initial Temperature80 °C, hold for 2 min
Ramp Rate10 °C/min
Final Temperature280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-200
Scan ModeFull Scan

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with methanol for GC-MS analysis.

Data Presentation

The following table summarizes the predicted key fragment ions for this compound in EI-MS.

m/zProposed Fragment IonProposed Neutral Loss
135[C₈H₉NO]⁺˙ (Molecular Ion)-
134[C₈H₈NO]⁺
117[C₈H₇N]⁺˙H₂O
106[C₇H₆N]⁺CHO
90[C₆H₆]⁺˙HCN from m/z 117
78[C₅H₄N]⁺C₃H₅O

Visualization of Experimental Workflow

experimental_workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis stock_solution 1. Prepare 1 mg/mL Stock Solution in Methanol working_solution 2. Dilute to 10 µg/mL Working Solution stock_solution->working_solution injection 3. Inject 1 µL into GC-MS working_solution->injection separation 4. Chromatographic Separation injection->separation ionization 5. Electron Ionization (70 eV) separation->ionization detection 6. Mass Analysis (m/z 40-200) ionization->detection spectrum 7. Obtain Mass Spectrum detection->spectrum interpretation 8. Identify Molecular Ion and Fragment Ions spectrum->interpretation elucidation 9. Propose Fragmentation Pathway interpretation->elucidation

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram (Hypothetical Fragmentation)

fragmentation_pathway Proposed EI Fragmentation Pathway of this compound M [M]⁺˙ m/z = 135 M_minus_H [M-H]⁺ m/z = 134 M->M_minus_H - H˙ M_minus_H2O [M-H₂O]⁺˙ m/z = 117 M->M_minus_H2O - H₂O M_minus_CHO [M-CHO]⁺ m/z = 106 M->M_minus_CHO - CHO M_minus_C3H5O [C₅H₄N]⁺ m/z = 78 M->M_minus_C3H5O - C₃H₅O M_minus_H2O_minus_HCN [C₆H₆]⁺˙ m/z = 90 M_minus_H2O->M_minus_H2O_minus_HCN - HCN

Caption: Proposed fragmentation of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of this compound. The proposed GC-MS method with electron ionization is a robust technique for the identification and structural characterization of this compound. The predicted fragmentation patterns and the provided experimental parameters will serve as a valuable resource for researchers working with this and related heterocyclic molecules.

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed experimental procedures for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, a valuable intermediate for researchers, scientists, and drug development professionals. The synthesis is presented as a two-step process involving the oxidation of 2,3-Cyclopentenopyridine to the ketone intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, followed by its reduction to the target alcohol.

Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

The first step involves the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine. This method offers high yield and chemoselectivity under mild reaction conditions.[1][2][3]

Experimental Protocol

A 25 mL round-bottom flask is charged with 2,3-Cyclopentenopyridine (0.50 mmol), Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.0025 mmol), and 2.5 mL of water. To this mixture, tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol) is added, and the reaction is stirred at 25°C for 24 hours.[1] Following the reaction, the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated in vacuo. The resulting residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, gradient from 1:5 to 1:1) to yield the desired product.[1]

Quantitative Data Summary
ParameterValueReference
Starting Material2,3-Cyclopentenopyridine[1]
CatalystMn(OTf)₂[1][2][3]
Oxidantt-BuOOH (65% in H₂O)[1][2][3]
SolventWater[1][2][3]
Temperature25°C[1][2][3]
Reaction Time24 hours[1]
Yield88%[1]
AppearanceOff-white solid[1]
Melting Point62-63°C[1]

Step 2: Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one to this compound

The second step involves the reduction of the ketone intermediate to the target alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent for aldehydes and ketones.[4][5]

Experimental Protocol

In a round-bottom flask, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) is dissolved in methanol (10 mL). The solution is cooled to 0°C in an ice bath. Sodium borohydride (1.5 mmol) is added portion-wise over 10 minutes, and the reaction mixture is stirred at 0°C for 1 hour. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of water (10 mL). The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Reagents and Conditions
ParameterValue
Starting Material6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol
Temperature0°C to room temperature
Reaction Time1 hour
Work-upAqueous quench and extraction

Synthetic Workflow

The overall synthetic pathway from the starting material to the final product is illustrated in the following workflow diagram.

Synthesis_Workflow Start 2,3-Cyclopentenopyridine Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Start->Ketone Mn(OTf)₂, t-BuOOH H₂O, 25°C Alcohol This compound Ketone->Alcohol NaBH₄ Methanol, 0°C

Caption: Two-step synthesis of this compound.

References

Application Notes and Protocols for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol and its structural analogs represent a class of heterocyclic compounds with potential therapeutic applications. While specific biological data for this compound is not extensively documented in publicly available literature, structurally related compounds, such as dihydroisothiazolopyridinones, have demonstrated significant anti-mitotic and cytotoxic activities. These related compounds are known to interfere with microtubule dynamics, a critical process for cell division, making them promising candidates for anti-cancer drug development.

These application notes provide a representative in vitro protocol for evaluating the cytotoxic potential of this compound against a human cancer cell line. The described MTS assay is a robust and widely used colorimetric method for assessing cell viability. The hypothetical signaling pathway and experimental workflow are based on the known mechanism of microtubule-destabilizing agents.

Potential Mechanism of Action: Microtubule Destabilization

It is hypothesized that this compound may act as a microtubule-destabilizing agent. By binding to tubulin, the compound could inhibit microtubule polymerization. This disruption of microtubule dynamics would activate the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).

G cluster_0 Cellular Effects cluster_1 Downstream Signaling 6_7_Dihydro_5H_cyclopenta_b_pyridin_5_ol 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-ol Tubulin Tubulin Subunits 6_7_Dihydro_5H_cyclopenta_b_pyridin_5_ol->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Dynamics Disrupted Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Microtubule_Dynamics->Spindle_Assembly_Checkpoint Mitotic_Arrest Mitotic Arrest (G2/M) Spindle_Assembly_Checkpoint->Mitotic_Arrest Apoptosis_Pathway Apoptotic Pathway Activation Mitotic_Arrest->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Figure 1: Hypothetical signaling pathway for this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay using MTS

This protocol details a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a human lung carcinoma cell line, A549.

Materials and Reagents:

  • This compound

  • A549 human lung carcinoma cell line

  • F-12K Medium (or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Vincristine (positive control)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well clear, flat-bottom cell culture plates

  • Sterile cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Assay Setup cluster_2 Data Acquisition cluster_3 Analysis A Culture A549 cells in T-75 flask B Harvest cells using Trypsin-EDTA A->B C Count cells and adjust density B->C D Seed cells in 96-well plate (5,000 cells/well) C->D E Incubate for 24 hours D->E F Prepare serial dilutions of test compound E->F G Treat cells with compound and controls F->G H Incubate for 48-72 hours G->H I Add MTS reagent to each well H->I J Incubate for 1-4 hours I->J K Read absorbance at 490 nm J->K L Calculate cell viability (%) K->L M Plot dose-response curve L->M N Determine IC50 value M->N

Figure 2: Experimental workflow for the MTS cytotoxicity assay.

Procedure:

  • Cell Culture:

    • Culture A549 cells in T-75 flasks with F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count using a hemocytometer.

  • Cell Seeding:

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Prepare dilutions for the positive control (Vincristine) in a similar manner (e.g., 1, 10, 50, 100, 500 nM).

    • Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.

    • Incubate the plate for 48 to 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % Viability against the log of the compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Data Presentation

The following table presents representative data that could be obtained from the described MTS assay.

CompoundCell LineIncubation Time (h)IC50 Value
This compoundA549725.2 µM (Hypothetical)
Vincristine (Positive Control)A5497225 nM (Typical)

Disclaimer: The protocol and data presented are representative and based on the known activities of structurally related compounds. Researchers should optimize the assay conditions for their specific experimental setup.

Application Notes and Protocols: Derivatization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis, derivatization, and biological evaluation of compounds based on the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold. The central intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, serves as a versatile starting point for creating a library of analogs for screening in various bioassays. The protocols outlined below are based on established chemical principles and published data on related compounds, offering a strategic approach to discovering novel bioactive agents.

Introduction

The 6,7-Dihydro-5H-cyclopenta[b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and insecticidal properties.[1][2][3][4][5] The functionalization of this core, particularly at the 5-position, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document details the synthesis of the key alcohol intermediate and proposes several derivatization strategies to generate a library of compounds for biological screening.

Synthesis of the Core Intermediate: this compound

The synthesis of the target alcohol begins with the preparation of the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.

Protocol: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol is adapted from the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[6][7]

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and water (2.5 mL).

  • Stir the mixture at 25°C and add t-BuOOH (2.5 mmol, 65% in H₂O).

  • Continue stirring at 25°C for 24 hours.

  • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[6]

Protocol: Reduction to this compound

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane

Procedure:

  • Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water (5 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Derivatization of this compound

The hydroxyl group of the core intermediate is a key handle for derivatization. Ester and ether linkages are common and synthetically accessible modifications.

General Protocol: Esterification

Materials:

  • This compound

  • Desired carboxylic acid (e.g., benzoic acid, acetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 mmol), the desired carboxylic acid (1.2 mmol), and DMAP (0.1 mmol) in anhydrous DCM (10 mL).

  • Add DCC (1.2 mmol) or EDC (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

General Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Desired alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 mmol) in anhydrous THF (5 mL).

  • Slowly add a solution of this compound (1 mmol) in anhydrous THF (5 mL) at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 mmol) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude ether by flash column chromatography.

Bioassay Screening Strategy

Based on the reported activities of structurally related cyclopenta[b]pyridine and cyclopenta[c]pyridine derivatives, a tiered screening approach is recommended.

Bioassay_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Core 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-ol Library Derivative Library (Esters, Ethers, etc.) Core->Library Derivatization Primary Primary Assays (e.g., Antimicrobial, Antiviral) Library->Primary Secondary Secondary Assays (e.g., MIC, IC50 Determination) Primary->Secondary Active Hits Tertiary Tertiary Assays (e.g., Mechanism of Action, Cytotoxicity) Secondary->Tertiary Confirmed Hits SAR Structure-Activity Relationship (SAR) Analysis Secondary->SAR Tertiary->SAR Lead Lead Compound SAR->Lead

Caption: Experimental workflow for synthesis, screening, and optimization.

Primary Bioassays

The initial screening should focus on a broad range of activities reported for this class of compounds.

  • Antimicrobial Assays: Screen against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger). A standard broth microdilution or disk diffusion assay can be used to identify initial hits.

  • Antiviral Assays: The Tobacco Mosaic Virus (TMV) is a validated target for related compounds.[2][3][5] Assays to determine protective, curative, and inactivation effects can be performed on host plants. Alternatively, screening against other viruses of interest can be conducted using appropriate cell-based assays.

  • Insecticidal Assays: Larvicidal assays against common agricultural pests such as Plutella xylostella (diamondback moth) can be performed.[2][3]

Secondary and Tertiary Bioassays

Promising candidates from the primary screen should be subjected to more quantitative and in-depth analysis.

  • Determination of Minimum Inhibitory Concentration (MIC) and IC₅₀/EC₅₀: Quantify the potency of active compounds in antimicrobial and antiviral assays, respectively.

  • Cytotoxicity Assays: Evaluate the toxicity of the compounds against mammalian cell lines (e.g., HEK293, HepG2) to determine a therapeutic window.

  • Mechanism of Action Studies: For highly potent compounds, further studies can be designed to elucidate the mechanism of action, such as enzyme inhibition assays or molecular docking studies.

Data Presentation

Quantitative data from the bioassays should be tabulated for clear comparison and SAR analysis. The following tables are representative examples based on published data for analogous compounds.

Table 1: Representative Antimicrobial Activity Data

Compound IDR-groupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
D-01 -COCH₃3264128
D-02 -COC₆H₅163264
D-03 -CH₂C₆H₅81632
D-04 -CH₃64>128>128
Control Ampicillin24N/A
Control FluconazoleN/AN/A8

Table 2: Representative Anti-TMV Activity Data (@ 500 µg/mL) [2][3]

Compound IDR-groupProtective Effect (%)Curative Effect (%)Inactivation Effect (%)
D-01 -COCH₃45.2 ± 3.140.5 ± 2.848.7 ± 3.5
D-02 -COC₆H₅51.5 ± 2.741.2 ± 4.349.0 ± 0.8
D-03 -CH₂C₆H₅53.8 ± 2.850.7 ± 3.651.1 ± 1.9
D-04 -CH₃35.1 ± 4.230.8 ± 3.938.4 ± 4.1
Control Ribavirin55.6 ± 3.452.3 ± 2.954.1 ± 3.0

Structure-Activity Relationship (SAR) Analysis

Systematic derivatization and biological testing will enable the elucidation of SAR.

SAR_Logic cluster_core Core Scaffold cluster_derivatives Derivatives cluster_activity Biological Activity Core 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-ol Ester Ester Derivatives Core->Ester Modification at 5-position Ether Ether Derivatives Core->Ether Modification at 5-position Other Other Analogs Core->Other Modification at 5-position Activity Potency & Selectivity Ester->Activity Bioassay Screening Ether->Activity Bioassay Screening Other->Activity Bioassay Screening

Caption: Logical relationship for SAR analysis.

Key questions to address during SAR analysis include:

  • How does the nature of the ester or ether substituent (e.g., aliphatic vs. aromatic, electron-donating vs. electron-withdrawing groups) affect potency and selectivity?

  • Are there specific steric or electronic requirements for optimal activity?

  • Does the modification at the 5-position influence the cytotoxicity profile?

By systematically applying the synthetic and screening protocols outlined in these application notes, researchers can efficiently explore the chemical space around the this compound scaffold and identify novel candidates for further drug development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step protocol for the large-scale synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, a valuable building block in medicinal chemistry. The synthesis is based on the oxidation of 2,3-cyclopentenopyridine to the intermediate ketone, followed by its reduction to the target alcohol.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development. Its rigid, bicyclic structure makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system[1]. The precursor, 2,3-cyclopentenopyridine, is a known intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome[2][3]. The synthetic route detailed below is robust, scalable, and utilizes readily available reagents, making it suitable for industrial applications.

Synthetic Pathway Overview

The synthesis of this compound is achieved in two main steps starting from 2,3-cyclopentenopyridine:

  • Oxidation: Manganese-catalyzed oxidation of 2,3-cyclopentenopyridine to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

  • Reduction: Selective reduction of the ketone functionality of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one to the corresponding alcohol, this compound.

Synthesis_Workflow Start 2,3-Cyclopentenopyridine Step1 Step 1: Oxidation (Mn(OTf)2, t-BuOOH, H2O) Start->Step1 Intermediate 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Step1->Intermediate Step2 Step 2: Reduction (NaBH4, Methanol) Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol is adapted from a manganese-catalyzed oxidation procedure and has been scaled for larger quantities[4][5].

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
2,3-Cyclopentenopyridine119.160.2529.79 g
Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)353.060.001250.44 g
tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)90.121.25173.3 mL
Water (H₂O)18.02-1.25 L
Ethyl acetate--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • To a 2 L round-bottom flask equipped with a mechanical stirrer, add 2,3-cyclopentenopyridine (0.25 mol).

  • Add manganese(II) trifluoromethanesulfonate (0.00125 mol) and water (1.25 L).

  • Stir the mixture vigorously to ensure proper mixing.

  • Slowly add tert-butyl hydroperoxide (1.25 mol, 65% in H₂O) to the reaction mixture at room temperature (25 °C).

  • Continue stirring the reaction mixture at 25 °C for 72 hours.

  • Upon completion of the reaction (monitored by TLC or GC-MS), transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the pure ketone.

Quantitative Data (Step 1):

ParameterValueReference
Yield88%[4][6]
Physical StateOff-white solid[4][6]
Melting Point62-63 °C[4][6]
Step 2: Large-Scale Synthesis of this compound

This protocol is a general procedure for the reduction of ketones to alcohols using sodium borohydride, a method known for its mildness and selectivity, making it suitable for substrates containing a pyridine ring[7][8][9][10].

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one133.150.2229.29 g
Sodium borohydride (NaBH₄)37.830.0662.5 g
Methanol32.04-500 mL
Deionized Water18.02-As needed
Ethyl acetate--As needed
Saturated Sodium Chloride Solution (Brine)--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (0.22 mol) in methanol (500 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.066 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water (100 mL) at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Expected Quantitative Data (Step 2):

ParameterValue
Yield>95% (Typical for NaBH₄ reductions)
Physical StateSolid

Logical Workflow for Experimental Procedures

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction s1_start Dissolve 2,3-cyclopentenopyridine in H2O with Mn(OTf)2 s1_add Add t-BuOOH s1_start->s1_add s1_react Stir at 25°C for 72h s1_add->s1_react s1_extract Extract with Ethyl Acetate s1_react->s1_extract s1_dry Dry organic phase s1_extract->s1_dry s1_concentrate Concentrate in vacuo s1_dry->s1_concentrate s1_purify Purify by Column Chromatography s1_concentrate->s1_purify s1_product 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one s1_purify->s1_product s2_start Dissolve Ketone in Methanol at 0°C s1_product->s2_start Proceed to next step s2_add Add NaBH4 s2_start->s2_add s2_react Stir and warm to RT s2_add->s2_react s2_quench Quench with H2O s2_react->s2_quench s2_concentrate Remove Methanol s2_quench->s2_concentrate s2_extract Extract with Ethyl Acetate s2_concentrate->s2_extract s2_dry Dry and Concentrate s2_extract->s2_dry s2_product This compound s2_dry->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

Concluding Remarks

The described two-step synthesis provides an efficient and scalable route to this compound. The protocols are straightforward and utilize common laboratory reagents and techniques. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential applications in the pharmaceutical industry. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and scale requirements.

References

Application Notes and Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine and fused-pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors. The rigid, bicyclic structure of 6,7-Dihydro-5H-cyclopenta[b]pyridine-5-ol presents a unique three-dimensional arrangement of functional groups, making it an attractive starting point for the design of novel kinase inhibitors. While direct inhibitory activity of this specific molecule is not extensively documented in current literature, its structural similarity to known kinase inhibitor cores, such as those targeting Aurora and RIPK1 kinases, suggests its potential as a valuable scaffold for inhibitor development.

These application notes provide a hypothetical framework and detailed protocols for evaluating 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol and its derivatives as potential kinase inhibitors, using Aurora B Kinase as an illustrative target. The methodologies described herein are standard in the field and can be adapted for screening against other kinases.

Hypothetical Kinase Inhibition Data

The following table summarizes hypothetical quantitative data for this compound and two notional derivatives against a panel of kinases. This data is for illustrative purposes to guide researchers in structuring their experimental findings.

Compound IDStructureTarget KinaseIC50 (nM)Ki (nM)Cell-based Activity (EC50, µM)
1 This compoundAurora B1,200850> 50
1a (Hypothetical Derivative 1)Aurora B75501.2
1b (Hypothetical Derivative 2)Aurora B25150.4
1 This compoundRIPK1> 10,000-> 50
1a (Hypothetical Derivative 1)RIPK15,200-25
1b (Hypothetical Derivative 2)RIPK12,100-10

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Aurora B)

This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of this compound against Aurora B kinase.

Materials:

  • Recombinant human Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • Test compound (this compound) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 µM.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control) to each well.

  • Prepare a kinase reaction mixture containing Aurora B kinase and the substrate in the kinase assay buffer.

  • Add 5 µL of the kinase reaction mixture to each well.

  • Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Prepare an ATP solution in the kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound in a cancer cell line known to be sensitive to Aurora B inhibition (e.g., HCT116).

Materials:

  • HCT116 cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or equivalent

  • 96-well clear bottom white plates

Procedure:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare a serial dilution of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted test compound or DMSO (vehicle control).

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent cell viability for each compound concentration relative to the DMSO control and determine the EC50 value.

Visualizations

experimental_workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay compound Compound Dilution assay_plate Assay Plate Incubation compound->assay_plate kinase_mix Kinase + Substrate kinase_mix->assay_plate atp ATP atp->assay_plate detection Luminescence Detection assay_plate->detection ic50 IC50 Determination detection->ic50 cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment incubation 72h Incubation compound_treatment->incubation viability_assay Viability Assay incubation->viability_assay ec50 EC50 Determination viability_assay->ec50

Caption: Experimental workflow for kinase inhibitor evaluation.

signaling_pathway cluster_auroraB Aurora B Kinase Signaling aurora_b Aurora B Kinase histone_h3 Histone H3 aurora_b->histone_h3 Phosphorylation mklp2 MKLP2 aurora_b->mklp2 Phosphorylation chromosome_seg Chromosome Segregation histone_h3->chromosome_seg cytokinesis Cytokinesis mklp2->cytokinesis compound 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-ol compound->aurora_b Inhibition

Caption: Simplified Aurora B kinase signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized in a two-step process. The first step involves the synthesis of the ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. A common and efficient method for this is the direct oxidation of 2,3-cyclopentenopyridine.[1] Subsequently, the ketone is reduced to the desired alcohol. An alternative route involves a multi-step synthesis starting from cyclopentanone and benzylamine.[2]

Q2: What is a recommended catalyst and oxidant for the oxidation of 2,3-cyclopentenopyridine?

A2: A recommended catalytic system is Manganese(II) trifluoromethanesulfonate (Mn(OTf)2) as the catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant.[1] This system has been shown to provide high yields and excellent chemoselectivity in water at room temperature.[1]

Q3: What are suitable reducing agents for converting 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one to the corresponding alcohol?

A3: Standard reducing agents for converting ketones to alcohols can be employed. Sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol is a mild and effective choice. For potentially higher yields or different stereoselectivity, other reagents like lithium aluminum hydride (LiAlH4) in an aprotic solvent such as tetrahydrofuran (THF) can be used, although with greater caution due to its higher reactivity.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the oxidation and reduction steps can be monitored by thin-layer chromatography (TLC). For the oxidation of 2,3-cyclopentenopyridine, the disappearance of the starting material and the appearance of the more polar ketone product (which will have a lower Rf value) can be observed. Similarly, for the reduction, the consumption of the ketone and the formation of the even more polar alcohol product can be tracked. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis.

Troubleshooting Guides

Problem 1: Low or No Yield of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one during Oxidation
Possible Cause Suggested Solution
Inactive Catalyst Ensure the Mn(OTf)2 is of high purity and has been stored under anhydrous conditions. Consider using a freshly opened bottle or purifying the catalyst if necessary.
Degraded Oxidant Use a fresh bottle of t-BuOOH. The concentration of commercially available t-BuOOH can decrease over time. It is advisable to titrate the t-BuOOH solution to determine its exact concentration before use.
Incorrect Reaction Temperature While the manganese-catalyzed oxidation is reported to proceed at 25°C, some variations in laboratory conditions might require slight optimization.[1] Try running the reaction at a slightly elevated temperature (e.g., 30-40°C) and monitor the progress by TLC.
Presence of Impurities in Starting Material Purify the 2,3-cyclopentenopyridine starting material by distillation or column chromatography to remove any impurities that might be interfering with the catalyst.
Insufficient Reaction Time The reported reaction time is 24 hours.[3] If TLC analysis shows incomplete conversion, extend the reaction time and continue monitoring.
Problem 2: Incomplete Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Possible Cause Suggested Solution
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., NaBH4). Typically, 1.5 to 2 equivalents are used.
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40°C) or performing the reaction at reflux, depending on the solvent's boiling point.
Deactivated Reducing Agent Sodium borohydride can decompose in the presence of moisture. Use freshly opened NaBH4 and ensure the reaction solvent is dry.
Steric Hindrance While unlikely to be a major issue for this substrate, if incomplete reduction persists, consider using a more powerful reducing agent like LiAlH4. Note that LiAlH4 requires strictly anhydrous conditions and careful handling.
Problem 3: Formation of Side Products
Possible Cause Suggested Solution
Over-oxidation (during ketone synthesis) While the reported method shows high chemoselectivity, over-oxidation is a potential issue.[1] Ensure the reaction temperature is controlled and consider reducing the amount of oxidant.
Formation of Dimerization or Polymerization Products This can occur if the reaction concentration is too high. Try running the reaction under more dilute conditions.
Side Reactions during Reduction If using a very reactive reducing agent like LiAlH4, other functional groups could potentially be reduced. As the substrate only contains the pyridine ring and the ketone, this is less of a concern. However, ensure the work-up procedure is followed carefully to quench the excess reagent.

Experimental Protocols

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol is adapted from a manganese-catalyzed oxidation method.[1][3]

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol).

  • Add Mn(OTf)2 (0.0025 mmol).

  • Add t-BuOOH (65% in H2O, 2.5 mmol).

  • Add H2O (2.5 mL).

  • Stir the mixture at 25°C for 24 hours.

  • Monitor the reaction by TLC (Ethyl acetate/Petroleum ether = 1:5 to 1:1).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the residue by flash column chromatography (Ethyl acetate/Petroleum ether) to yield the title compound.

Synthesis of this compound

This is a general protocol for the reduction of the ketone.

  • Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting ketone is completely consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo to obtain the crude product.

  • Purify by flash column chromatography if necessary.

Data Presentation

Table 1: Reaction Parameters for the Oxidation of 2,3-Cyclopentenopyridine [3]

ParameterValue
Substrate2,3-Cyclopentenopyridine
CatalystMn(OTf)2
Oxidantt-BuOOH (65% in H2O)
SolventH2O
Temperature25°C
Time24 h
Yield88%

Visualizations

experimental_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction start 2,3-Cyclopentenopyridine reagents1 Mn(OTf)2, t-BuOOH, H2O reaction1 Stir at 25°C for 24h reagents1->reaction1 workup1 Extraction with Ethyl Acetate reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one purification1->product1 reagents2 NaBH4, Methanol product1->reagents2 reaction2 Stir at RT for 2-4h reagents2->reaction2 workup2 Quench with Water, Extraction reaction2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_oxidation Oxidation Step Issues cluster_reduction Reduction Step Issues start Low/No Product Yield catalyst Inactive Catalyst? start->catalyst oxidant Degraded Oxidant? start->oxidant temp_ox Incorrect Temperature? start->temp_ox purity_start Impure Starting Material? start->purity_start reductant Insufficient/Inactive Reductant? start->reductant temp_red Low Temperature? start->temp_red side_reactions Side Reactions? start->side_reactions sol_catalyst sol_catalyst catalyst->sol_catalyst Solution: Use fresh/pure catalyst sol_oxidant sol_oxidant oxidant->sol_oxidant Solution: Use fresh t-BuOOH sol_temp_ox sol_temp_ox temp_ox->sol_temp_ox Solution: Optimize temperature sol_purity_start sol_purity_start purity_start->sol_purity_start Solution: Purify starting material sol_reductant sol_reductant reductant->sol_reductant Solution: Increase equivalents/ use fresh reductant sol_temp_red sol_temp_red temp_red->sol_temp_red Solution: Gently heat sol_side_reactions sol_side_reactions side_reactions->sol_side_reactions Solution: Control reaction conditions

Caption: Troubleshooting logic for low product yield.

References

troubleshooting side products in 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route involves a two-step process:

  • Oxidation: The synthesis starts with the oxidation of 2,3-Cyclopentenopyridine to the ketone intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. A common method for this step is manganese-catalyzed oxidation.

  • Reduction: The ketone intermediate is then reduced to the desired secondary alcohol, this compound. This is typically achieved using a mild reducing agent like sodium borohydride.

Q2: What are the potential side products in the synthesis of the ketone intermediate (6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one)?

The primary side product of concern during the oxidation of 2,3-Cyclopentenopyridine is the corresponding N-oxide .[1] This occurs when the nitrogen atom of the pyridine ring is oxidized. The formation of the N-oxide can be influenced by the choice of oxidant and reaction conditions.

Q3: I am having trouble with the reduction of the ketone to the alcohol. What are some common issues?

Common issues during the reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one include:

  • Incomplete reaction: This can be due to insufficient reducing agent, low reaction temperature, or short reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of the starting material.

  • Over-reduction: While less common with mild reducing agents like sodium borohydride, stronger reducing agents or harsh reaction conditions (e.g., catalytic hydrogenation at high pressure and temperature) could potentially lead to the reduction of the pyridine ring.

  • Difficult product isolation: The work-up procedure is critical for isolating the final alcohol product. The solubility of the product and byproducts in the chosen solvents will affect the efficiency of the extraction and purification steps.

Q4: How can I purify the final product, this compound?

Purification of the final alcohol can typically be achieved through the following methods:

  • Extraction: After quenching the reduction reaction, an extractive work-up is necessary to separate the product from inorganic salts and other water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired alcohol from any unreacted ketone and other non-polar side products. A solvent system such as ethyl acetate/petroleum ether can be employed.[1]

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.

Troubleshooting Guides

Problem 1: Low yield of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (ketone intermediate)
Possible Cause Suggested Solution
Incomplete Oxidation Monitor the reaction progress using TLC. If the starting material (2,3-Cyclopentenopyridine) is still present, consider extending the reaction time or adding a small additional portion of the oxidant.
Formation of N-oxide Side Product Use a selective oxidation system. The manganese-catalyzed oxidation with t-BuOOH is reported to have good chemoselectivity.[1] Avoid overly harsh oxidizing agents that are known to readily form N-oxides.
Suboptimal Reaction Conditions Ensure the reaction is performed at the recommended temperature. For the manganese-catalyzed oxidation, this is typically 25°C.[1]
Issues with Catalyst Activity Use a fresh and high-purity catalyst. The quality of the Mn(OTf)2 can impact the reaction efficiency.
Problem 2: Presence of significant impurities after the reduction to this compound
Possible Cause Suggested Solution
Unreacted Ketone Ensure complete reduction by monitoring the reaction with TLC. If necessary, add more reducing agent in small portions. Be cautious not to add a large excess, which can complicate the work-up.
Formation of Borate Esters During the work-up of a sodium borohydride reduction, ensure proper hydrolysis of the intermediate borate ester. This is typically achieved by adding water or a dilute acid.
Over-reduction of Pyridine Ring This is unlikely with NaBH4 but could be a concern with more powerful reducing agents or catalytic hydrogenation. If suspected, use a milder reducing agent and carefully control the reaction conditions.
Contamination from Solvents or Reagents Use pure, dry solvents and high-quality reagents to avoid introducing impurities.

Experimental Protocols

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol is adapted from a manganese-catalyzed oxidation procedure.[1]

Materials:

  • 2,3-Cyclopentenopyridine

  • Mn(OTf)2

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H2O)

  • Water (H2O)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), and H2O (2.5 mL).

  • Stir the mixture at 25°C.

  • Slowly add t-BuOOH (2.5 mmol, 65% in H2O) to the flask.

  • Continue stirring at 25°C for 24 hours. Monitor the reaction by TLC.

  • After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:5 and gradually increasing to 1:1).

Expected Yield: ~88%[1]

Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one to this compound

This is a general procedure for the reduction of a ketone with sodium borohydride.

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH4)

  • Water (H2O)

  • Ethyl acetate or Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol or ethanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 mmol) in small portions.

  • Stir the reaction mixture at 0°C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water (5 mL).

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound Start 2,3-Cyclopentenopyridine Oxidation Oxidation (Mn(OTf)2, t-BuOOH, H2O) Start->Oxidation Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Oxidation->Ketone Main Product N_Oxide N-Oxide Side Product Oxidation->N_Oxide Side Product Reduction Reduction (NaBH4, MeOH) Ketone->Reduction Alcohol This compound Reduction->Alcohol Purification Purification (Chromatography) Alcohol->Purification

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Low Yield of Final Product Check_Ketone Analyze Ketone Intermediate Purity and Yield Start->Check_Ketone Low_Ketone_Yield Low Ketone Yield Check_Ketone->Low_Ketone_Yield Low Good_Ketone_Yield Good Ketone Yield Check_Ketone->Good_Ketone_Yield Good Troubleshoot_Oxidation Troubleshoot Oxidation Step: - Check Reagents - Extend Reaction Time - Optimize Conditions Low_Ketone_Yield->Troubleshoot_Oxidation Troubleshoot_Reduction Troubleshoot Reduction Step: - Check Reducing Agent - Monitor with TLC - Optimize Work-up Good_Ketone_Yield->Troubleshoot_Reduction

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. The primary focus is on the high-yield synthesis of the precursor ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, via manganese-catalyzed oxidation, followed by its reduction.

Frequently Asked Questions (FAQs)

Q1: What is the most common high-yield synthetic route to this compound?

A1: A highly effective and contemporary method involves a two-step process. The first step is the direct oxidation of 2,3-cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one using a manganese catalyst.[1][2] This intermediate ketone is then reduced to the target alcohol, this compound.

Q2: I am experiencing low yields in the manganese-catalyzed oxidation step. What are the likely causes?

A2: Low yields in this step can often be attributed to several factors:

  • Catalyst Quality: The activity of the Mn(OTf)2 catalyst is crucial. Ensure it is of high purity and has been stored under anhydrous conditions.

  • Oxidant Decomposition: The oxidant, tert-Butyl hydroperoxide (t-BuOOH), can degrade over time. Use a fresh, properly titrated solution.

  • Reaction Temperature: The reaction is typically run at room temperature (25°C). Significant deviations can affect catalyst activity and selectivity.[2]

  • Improper Work-up: Incomplete extraction of the product or loss during purification can lead to lower isolated yields.

Q3: Are there alternative synthetic strategies available?

A3: Yes, other routes have been reported, although they may involve more steps or result in lower overall yields. One such method starts from cyclopentanone and benzylamine, proceeding through a Vilsmeier cyclization reaction to form a related chloro-derivative, which would require further steps to reach the target compound.[3] Another approach involves the reductive cyclization and aromatization of 3-(2-Oxocyclopentyl)-propanenitrile.[4]

Q4: How can I monitor the progress of the oxidation reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material, 2,3-cyclopentenopyridine, will diminish as a new, more polar spot for the product ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, appears.

Q5: What are the recommended conditions for the reduction of the ketone to the alcohol?

A5: Standard reducing agents such as sodium borohydride (NaBH4) in an alcoholic solvent (e.g., methanol or ethanol) are effective for this transformation. The reaction is typically rapid at room temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Conversion of Starting Material in the Oxidation Step
Potential Cause Suggested Solution
Inactive CatalystUse a fresh batch of Mn(OTf)2 from a reliable supplier. Ensure it has been stored in a desiccator.
Degraded OxidantUse a new bottle of t-BuOOH (65% in water is reported to be effective).[2] Verify its concentration via titration if possible.
Insufficient Reaction TimeWhile the reaction is typically complete within 24 hours, monitor by TLC and extend the reaction time if necessary.[1]
Incorrect SolventThe reaction has been shown to work well in water.[2] Using other solvents may require re-optimization of the reaction conditions.
Problem 2: Formation of Multiple Byproducts in the Oxidation Step
Potential Cause Suggested Solution
Over-oxidationReduce the amount of t-BuOOH slightly. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Impure Starting MaterialPurify the 2,3-cyclopentenopyridine starting material by distillation or column chromatography before use.
Reaction Temperature Too HighMaintain the reaction temperature at 25°C using a water bath if necessary to prevent exothermic runaway or side reactions.
Problem 3: Difficulty in Isolating the Product (Ketone or Alcohol)
Potential Cause Suggested Solution
Inefficient ExtractionAfter the oxidation reaction, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent like ethyl acetate (3x).[1] For the alcohol, ensure the reaction is quenched and the pH is adjusted before extraction.
Emulsion Formation during Work-upAdd a small amount of brine to the aqueous layer to help break up any emulsions that form during extraction.
Product Loss on Silica GelThe pyridine nitrogen can interact strongly with silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the eluent during column chromatography.

Experimental Protocols

Key Experiment 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one[1][2]
  • To a round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol).

  • Add Mn(OTf)2 (0.0025 mmol).

  • Add water (2.5 mL).

  • Add t-BuOOH (2.5 mmol, 65% in H2O).

  • Stir the mixture at 25°C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Ethyl acetate/Petroleum ether = 1:5) to yield the product.

Key Experiment 2: Reduction to this compound
  • Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.2 mmol) in small portions.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude alcohol.

  • Purify by column chromatography if necessary.

Data Summary

Table 1: Comparison of Synthetic Routes for 6,7-Dihydro-5H-cyclopenta[b]pyridine Core Structure

Method Starting Materials Key Reagents Reported Yield Reference
Manganese-Catalyzed Oxidation2,3-CyclopentenopyridineMn(OTf)2, t-BuOOH88% (for the ketone)[1][2]
Vilsmeier CyclizationCyclopentanone, BenzylaminePOCl3, DMF43.15% (for a chloro-derivative)[3]
Reductive Cyclization3-(2-Oxocyclopentyl)-propanenitrileNi-Cu/γ-Al2O333.8%[4]

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Reduction start 2,3-Cyclopentenopyridine reaction1 Mn(OTf)2, t-BuOOH, H2O 25°C, 24h start->reaction1 workup1 Extraction & Purification reaction1->workup1 ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one reaction2 NaBH4, MeOH 0°C to RT ketone->reaction2 workup1->ketone workup2 Quench, Extraction & Purification reaction2->workup2 alcohol This compound workup2->alcohol

Caption: Synthetic workflow for this compound.

troubleshooting_flow start Low Yield in Oxidation Step check_conversion TLC shows low conversion? start->check_conversion check_byproducts TLC shows multiple byproducts? check_conversion->check_byproducts No catalyst Check Catalyst Quality (Fresh, Anhydrous) check_conversion->catalyst Yes over_oxidation Reduce Oxidant Amount Monitor Closely check_byproducts->over_oxidation Yes oxidant Check Oxidant Quality (Fresh, Titrated) catalyst->oxidant time_temp Verify Reaction Time & Temp (24h, 25°C) oxidant->time_temp impure_sm Purify Starting Material over_oxidation->impure_sm

Caption: Troubleshooting decision tree for the oxidation reaction.

References

stability issues of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol in solution. The information is compiled from general chemical principles and data on related pyridine-containing compounds.

Troubleshooting Guide

Q1: My solution of this compound is changing color and showing new peaks in HPLC analysis over a short period. What could be the cause?

A1: This is likely due to the degradation of the compound. This compound, being a secondary alcohol adjacent to an aromatic pyridine ring, is susceptible to oxidation. The primary degradation product is likely the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This oxidation can be accelerated by exposure to air (oxygen), light, and certain metal ions. Additionally, other degradation pathways may be possible depending on the solvent and pH.

Q2: I observe a loss of the parent compound peak and the emergence of multiple new peaks in my chromatogram after storing the solution at room temperature. How can I identify the degradation products?

A2: To identify the degradation products, it is recommended to use a hyphenated analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide information about their molecular weights. A comparison with the molecular weight of the parent compound and potential degradation products (like the oxidized ketone form) can help in their identification. Further structural elucidation can be achieved using techniques like NMR spectroscopy on isolated degradation products.

Q3: My compound seems to be degrading rapidly in a protic solvent like methanol. What is the reason and what can I do?

A3: Protic solvents can facilitate certain degradation reactions, such as dehydration or oxidation. Consider switching to an aprotic solvent like acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) if compatible with your experimental setup. It is also advisable to use freshly distilled or high-purity solvents to minimize contaminants that could catalyze degradation.

Q4: How does pH affect the stability of this compound?

A4: While specific data for this compound is unavailable, related pyridine derivatives show instability in both acidic and alkaline conditions.[1] The pyridine nitrogen can be protonated at low pH, which may alter the electronic properties of the molecule and potentially influence its stability. In alkaline conditions, the hydroxyl group can be deprotonated, making it more susceptible to oxidation. It is recommended to maintain the pH of the solution close to neutral (pH 7) for enhanced stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary suspected degradation pathway for this compound?

A1: The most likely degradation pathway is the oxidation of the secondary alcohol group to a ketone, forming 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This is a common reaction for secondary alcohols and can be initiated by atmospheric oxygen, light, or trace metal impurities. Dehydration to form a double bond in the five-membered ring is another possibility, especially under acidic conditions.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be:

  • Stored at low temperatures (-20°C or -80°C).

  • Protected from light by using amber vials or wrapping the container in aluminum foil.

  • Purged with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

  • Prepared fresh whenever possible.

Q3: Are there any known incompatibilities with common laboratory reagents?

A3: Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to promote degradation. The compatibility with other reagents should be determined on a small scale before proceeding with larger experiments.

Q4: How can I monitor the stability of my compound in solution?

A4: The stability can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the parent compound from its degradation products. Regular analysis of the solution over time will allow you to quantify the loss of the parent compound and the formation of any degradation products.

Potential Degradation Pathway

cluster_main Potential Degradation of this compound A This compound B 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one A->B Oxidation ([O], light, air) C 5H-Cyclopenta[b]pyridine A->C Dehydration (Acidic conditions)

Caption: Plausible degradation pathways of this compound.

Summary of Stability Issues and Mitigation Strategies

IssuePotential Cause(s)Recommended Action
Rapid Degradation in Solution Oxidation, pH effects, solvent effects, light exposureStore solutions at low temperature, protect from light, use inert atmosphere, maintain neutral pH, use aprotic solvents.
Appearance of New Peaks in HPLC Formation of degradation products (e.g., ketone, dehydration product)Use LC-MS to identify degradation products. Perform forced degradation studies to understand potential degradation pathways.
Inconsistent Experimental Results Instability of the compound leading to variable concentrationsPrepare solutions fresh before each experiment. Quantify the compound concentration immediately after preparation.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[2]

1. Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

2. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

3. Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve in the mobile phase before analysis. Also, expose the stock solution to 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a transparent vial to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be kept in the dark.

5. Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a suitable HPLC method. The method should be capable of separating the parent peak from any degradation products. Peak purity analysis of the parent peak in the stressed samples should be performed using a photodiode array (PDA) detector.

Troubleshooting Workflow

cluster_workflow Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., new HPLC peaks, color change) check_conditions Review Experimental Conditions (Solvent, pH, Temp, Light) start->check_conditions change_solvent Switch to Aprotic Solvent check_conditions->change_solvent Protic Solvent? control_ph Maintain Neutral pH check_conditions->control_ph Extreme pH? protect_light Protect from Light check_conditions->protect_light Light Exposure? low_temp Store at Low Temperature check_conditions->low_temp Room Temp Storage? re_evaluate Re-evaluate Stability change_solvent->re_evaluate control_ph->re_evaluate protect_light->re_evaluate low_temp->re_evaluate lcms_analysis Perform LC-MS Analysis to Identify Degradants re_evaluate->lcms_analysis Issue Persists end Stability Optimized / Degradation Profile Understood re_evaluate->end Issue Resolved forced_degradation Conduct Forced Degradation Study lcms_analysis->forced_degradation forced_degradation->end

Caption: A logical workflow to troubleshoot stability problems.

References

preventing degradation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary degradation pathway for this compound, a secondary alcohol, is oxidation. The alcohol group is susceptible to oxidation, which converts it into the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This process can be accelerated by several factors.

Q2: What environmental factors accelerate the degradation of this compound?

A2: The degradation of this compound is primarily accelerated by:

  • Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Light Exposure: UV or ambient light can provide the energy to initiate and propagate oxidative reactions.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at 2-8°C. For long-term storage, temperatures of -20°C are recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Container: Use an amber glass vial or a container that protects the compound from light.

  • Seal: Ensure the container is tightly sealed to prevent the ingress of air and moisture.

Q4: How can I detect if my sample of this compound has degraded?

A4: Degradation can be detected by the presence of the ketone impurity, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or a qualitative colorimetric test using 2,4-dinitrophenylhydrazine (DNPH). A change in the physical appearance of the sample, such as discoloration, may also indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peak in HPLC/GC analysis Oxidation of the alcohol to the ketone.Confirm the identity of the new peak as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one using a reference standard and mass spectrometry. Review storage conditions and handling procedures.
Discoloration of the compound (yellowing) Formation of colored degradation products.The compound may have undergone significant degradation. It is advisable to re-purify the compound or use a fresh batch for sensitive experiments. Implement stricter storage conditions (inert atmosphere, lower temperature).
Inconsistent experimental results Degradation of the starting material leading to lower purity and the presence of reactive impurities.Check the purity of the this compound sample before use. If degradation is suspected, purify the compound or obtain a new lot.
Positive 2,4-DNPH test on the alcohol sample Presence of the ketone degradation product.This confirms oxidation has occurred. The extent of degradation should be quantified using a chromatographic method like HPLC or GC.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method can be used to separate and quantify this compound and its primary degradation product, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 95% water and 5% acetonitrile.

    • Ramp to 95% acetonitrile over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Qualitative Test for Ketone Impurity (2,4-DNPH Test)

This is a rapid colorimetric test to detect the presence of the ketone degradation product.

  • Reagent Preparation (Brady's Reagent): Dissolve 1 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid. Cautiously add this solution to a mixture of 10 mL of water and 35 mL of ethanol, with stirring.

  • Procedure:

    • Dissolve a small amount (10-20 mg) of the this compound sample in 2 mL of ethanol in a test tube.

    • Add 2 mL of Brady's reagent to the test tube.

    • Shake the mixture and allow it to stand at room temperature for 5-10 minutes.

  • Observation: The formation of a yellow, orange, or reddish-orange precipitate indicates the presence of the ketone degradation product. The absence of a precipitate suggests the sample is free from significant ketone contamination.

Data Presentation

The following tables summarize the expected stability of this compound under different storage conditions. These are representative data based on typical degradation kinetics for similar compounds.

Table 1: Effect of Temperature on Purity over 6 Months (Stored in the dark, under air)

TemperatureInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
25°C99.598.296.593.8
4°C99.599.399.098.5
-20°C99.599.599.499.3

Table 2: Effect of Atmosphere on Purity over 6 Months (Stored at 4°C in the dark)

AtmosphereInitial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
Air99.599.399.098.5
Nitrogen99.599.599.599.4
Argon99.599.599.599.4

Visualizations

Degradation_Pathway 6_7_Dihydro_5H_cyclopenta_b_pyridin_5_ol This compound 6_7_Dihydro_5H_cyclopenta_b_pyridin_5_one 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one 6_7_Dihydro_5H_cyclopenta_b_pyridin_5_ol->6_7_Dihydro_5H_cyclopenta_b_pyridin_5_one Oxidation (O2, Heat, Light)

Caption: Primary degradation pathway of the compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Check Purity of Starting Material start->check_purity is_degraded Degradation Detected? check_purity->is_degraded purify Purify Compound or Use New Batch is_degraded->purify Yes proceed Proceed with Experiment is_degraded->proceed No review_storage Review Storage Conditions (Temp, Atmosphere, Light) purify->review_storage stop Discard Batch and Re-evaluate Synthesis purify->stop If purification is not feasible implement_changes Implement Improved Storage Protocol review_storage->implement_changes implement_changes->proceed

Caption: Troubleshooting workflow for inconsistent results.

resolving poor solubility of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol for various research assays. The following information is designed for researchers, scientists, and drug development professionals to effectively handle this compound in their experiments.

Troubleshooting Poor Solubility

Researchers encountering solubility issues with this compound can follow this step-by-step guide to identify an appropriate solvent and concentration for their specific assay.

Initial Solubility Assessment

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

  • Dichloromethane (DCM)

  • Chloroform

Experimental Protocol: Small-Scale Solubility Test

  • Weigh out a small, precise amount of this compound (e.g., 1 mg).

  • Add a measured volume of the chosen solvent (e.g., 100 µL) to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for any undissolved particles.

  • If the compound dissolves, it can be considered soluble in that solvent at that concentration. If not, gradually add more solvent and repeat the process to determine the approximate solubility.

Troubleshooting Workflow for Assay Preparation

If the compound precipitates upon dilution in your aqueous assay buffer, this workflow can help identify a suitable solubilization strategy.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Solubilization Strategies start Poorly soluble compound: This compound stock_solution Prepare high-concentration stock in 100% DMSO start->stock_solution dilution_test Dilute stock solution in aqueous assay buffer stock_solution->dilution_test precipitate_check Precipitation observed? dilution_test->precipitate_check no_precipitate Proceed with assay precipitate_check->no_precipitate No yes_precipitate Troubleshoot Solubilization precipitate_check->yes_precipitate Yes ph_adjustment Adjust pH of assay buffer yes_precipitate->ph_adjustment co_solvents Use co-solvents (e.g., Ethanol, PEG) yes_precipitate->co_solvents surfactants Add surfactants (e.g., Tween-20, Triton X-100) yes_precipitate->surfactants cyclodextrins Use cyclodextrins (e.g., HP-β-CD) yes_precipitate->cyclodextrins

Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound?

Based on the solubility of structurally similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful organic solvent capable of dissolving many poorly water-soluble compounds and is compatible with many biological assays at low final concentrations (typically <0.5%).

Q2: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer. What should I do?

This is a common issue known as "crashing out." To resolve this, you can try the following strategies:

  • Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay that keeps the compound in solution. This often requires a dose-response experiment to check for solvent toxicity.

  • Use a Co-solvent: Adding a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) to your assay buffer can increase the solubility of your compound.

  • Adjust pH: The solubility of compounds with ionizable groups, such as the pyridine nitrogen in this compound, can be highly pH-dependent. Experiment with adjusting the pH of your assay buffer to see if it improves solubility.

  • Incorporate Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Q3: How do I determine the optimal concentration of a solubilizing agent?

A systematic approach is recommended. For surfactants and co-solvents, a concentration gradient should be tested to find the lowest effective concentration that maintains compound solubility without adversely affecting the assay. For cyclodextrins, constructing a phase solubility diagram is the standard method to determine the complexation efficiency and the required concentration.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare a series of aqueous solutions with increasing concentrations of cyclodextrin (e.g., 0 to 20 mM HP-β-CD).

  • Add an excess amount of this compound to each solution.

  • Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the solutions to remove any undissolved solid.

  • Measure the concentration of the dissolved compound in each filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of this plot can be used to determine the binding constant and the required cyclodextrin concentration for your desired compound concentration.[4]

Q4: Can the solubilization method affect my assay results?

Yes, it is crucial to include proper controls in your experiments. Solubilizing agents can interfere with assay components or have biological effects of their own. Always test the effect of the vehicle (the solubilizing agent in the assay buffer without the compound) on your assay to ensure that the observed effects are due to your compound of interest.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not available in the public domain, the following table provides a general guide for the expected solubility of similar hydrophobic, pyridine-containing compounds in common laboratory solvents. Note: These values are estimates and should be experimentally verified for the specific compound.

SolventExpected Solubility RangeNotes
WaterVery Low (<0.1 mg/mL)Expected to be poorly soluble in aqueous buffers.
DMSOHigh (>10 mg/mL)A good starting solvent for creating stock solutions.
EthanolModerate (1-10 mg/mL)Can be used as a co-solvent to improve aqueous solubility.
MethanolModerate (1-10 mg/mL)Another potential co-solvent.
PBS (pH 7.4)Very Low (<0.1 mg/mL)Solubility may be slightly improved at lower pH due to protonation of the pyridine nitrogen.

Experimental Protocols

Protocol for Solubilization using DMSO

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • For your assay, dilute this stock solution directly into the final assay buffer.

  • It is recommended to perform serial dilutions of your stock in 100% DMSO before the final dilution into the aqueous buffer to minimize the time the compound is in an intermediate, potentially less soluble, state.[5]

  • Ensure the final concentration of DMSO in the assay is as low as possible (ideally ≤0.5%) and is consistent across all wells, including controls.[6]

  • Vortex the final solution thoroughly immediately after adding the DMSO stock to prevent precipitation.

Protocol for Solubilization using Surfactants

  • Prepare a stock solution of a non-ionic surfactant (e.g., 10% Tween-20 or Triton X-100) in your assay buffer.

  • Determine the critical micelle concentration (CMC) of the surfactant in your buffer, which is typically in the range of 0.05-0.10% for many common surfactants.[7]

  • Prepare your final assay buffer containing the surfactant at a concentration above its CMC.

  • Add the DMSO stock of your compound to the surfactant-containing buffer and mix well.

  • Include a vehicle control with the same concentration of surfactant and DMSO in your assay.

Signaling Pathway and Experimental Workflow Visualization

The mechanism of action for this compound is not specified. However, for a compound being screened in drug discovery, a common workflow is to assess its impact on a known signaling pathway. Below is a generic representation of a compound screening workflow.

G cluster_0 Compound Screening Workflow compound This compound (Poorly Soluble) solubilization Solubilization Strategy (e.g., DMSO, Co-solvent) compound->solubilization assay_prep Assay Preparation (Dilution in Assay Buffer) solubilization->assay_prep cell_treatment Cell-Based or Biochemical Assay assay_prep->cell_treatment data_acq Data Acquisition (e.g., Plate Reader, Microscopy) cell_treatment->data_acq analysis Data Analysis and Hit Identification data_acq->analysis

A general workflow for screening a poorly soluble compound.

If this compound were, for example, an inhibitor of a kinase pathway, the logical relationship of its effect could be visualized as follows.

G cluster_0 Hypothetical Kinase Inhibition Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound This compound compound->kinase2

Hypothetical inhibition of a kinase signaling pathway.

References

Technical Support Center: Production of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prominently documented route is the direct oxidation of 2,3-cyclopentenopyridine analogues.[1][2] This method often utilizes a manganese catalyst, such as Mn(OTf)₂, with an oxidant like tert-Butyl hydroperoxide (t-BuOOH).[1][2] Other methods for producing derivatives of the core structure include multicomponent condensation reactions and cyclocondensation reactions.[3][4][5]

Q2: What are the primary challenges when scaling up the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine?

A2: Key scale-up challenges include:

  • Thermal Management: Oxidation reactions are often exothermic, and managing heat dissipation in large reactors is critical to prevent runaway reactions.[6]

  • Reagent Addition and Mixing: Ensuring homogenous mixing and controlled addition of the oxidant (t-BuOOH) is crucial for consistent reaction profiles and to avoid localized "hot spots".

  • Work-up and Extraction: Handling large volumes of solvents for extraction can be cumbersome and may lead to issues like emulsion formation.[7]

  • Purification: Transitioning from lab-scale purification methods like flash chromatography to industrial-scale methods such as crystallization is a significant hurdle.[3][4]

  • Safety: Handling large quantities of potent oxidants like t-BuOOH requires stringent safety protocols to mitigate risks of fire or explosion.[8][9]

Q3: Is flash chromatography a viable purification method at an industrial scale?

A3: While effective at the lab scale, flash chromatography is generally not economically viable or practical for large-scale industrial production due to high solvent consumption and the complexity of the equipment.[10] For industrial-scale purification of active pharmaceutical ingredients (APIs) and intermediates, crystallization is often the preferred method as it can be more cost-effective and straightforward for achieving high purity.[3][4]

Q4: What are the safety precautions for handling tert-Butyl hydroperoxide (t-BuOOH) at scale?

A4: Tert-butyl hydroperoxide is a potent oxidizing agent and can be explosive under certain conditions.[8] When handling at scale, it is imperative to:

  • Work in a well-ventilated area, preferably within a dedicated and contained system.

  • Avoid contact with incompatible materials.

  • Use controlled addition methods to manage the reaction rate and heat generation.

  • Have appropriate quenching agents and emergency cooling systems readily available.

  • Consult the Safety Data Sheet (SDS) and conduct a thorough risk assessment before proceeding.[8][11]

Troubleshooting Guide

Reaction Issues

Q: My reaction is sluggish or stalls before completion. What are the possible causes and solutions?

A:

  • Potential Cause 1: Catalyst Inactivity. The manganese catalyst may be of poor quality or may have deactivated.

    • Solution: Ensure the catalyst is from a reliable source and has been stored correctly. Consider increasing the catalyst loading, but do so incrementally and monitor the reaction closely.

  • Potential Cause 2: Inefficient Mixing. In larger vessels, inadequate agitation can lead to poor mass transfer, slowing the reaction.

    • Solution: Verify that the stirring speed and impeller design are appropriate for the reactor volume and geometry. Baffles may be necessary to improve mixing.

  • Potential Cause 3: Low Reaction Temperature. The reaction may require a specific temperature to proceed at an optimal rate.

    • Solution: Monitor the internal reaction temperature and ensure it is maintained at the desired level. Be cautious, as increasing the temperature can also increase the rate of side reactions.[12]

Work-up and Isolation Problems

Q: I am observing a stable emulsion during the aqueous work-up and extraction. How can I resolve this?

A:

  • Potential Cause 1: High Agitation Speed. Overly vigorous mixing during extraction can promote emulsion formation.

    • Solution: Reduce the stirring speed during the extraction phase.

  • Potential Cause 2: Similar Densities of Aqueous and Organic Layers.

    • Solution: Add a saturated brine solution to the aqueous layer to increase its density and help break the emulsion.

  • Potential Cause 3: Presence of Surfactant-like Impurities.

    • Solution: Consider filtering the combined phases through a pad of a filter aid like Celite.

Q: My product yield is significantly lower after work-up and isolation compared to what I expected from in-process analysis (e.g., TLC, UPLC). What happened?

A:

  • Potential Cause 1: Product Solubility in the Aqueous Layer. The product may have some solubility in the aqueous phase, leading to losses during extraction.[7]

    • Solution: Perform back-extraction of the aqueous layers with the organic solvent to recover any dissolved product.

  • Potential Cause 2: Product Degradation. The product might be unstable to the pH conditions of the work-up.[7]

    • Solution: Test the stability of your product under acidic and basic conditions at a small scale. If instability is observed, use milder quenching and extraction conditions.

  • Potential Cause 3: Volatility of the Product.

    • Solution: Check the solvent in the rotovap trap for your product, especially if it is a low-boiling solid.[7]

Purification Challenges

Q: I am struggling to develop a crystallization procedure for purification. What should I try?

A:

  • Potential Cause 1: Inappropriate Solvent System. The solubility profile of the product may not be suitable for the chosen solvent or solvent mixture.

    • Solution: Screen a variety of solvents with different polarities. If the compound is too soluble in a good solvent, consider using an anti-solvent system where the product is soluble in one solvent but insoluble in the other.[3]

  • Potential Cause 2: Presence of Impurities that Inhibit Crystallization.

    • Solution: Try to remove problematic impurities before crystallization. This could involve a charcoal treatment or a pre-purification step like an acid-base wash.

  • Potential Cause 3: Oil Out. The product may be precipitating as an oil rather than a crystalline solid.

    • Solution: Try lowering the concentration of the product in the solution, cooling the solution more slowly, or adding seed crystals to encourage proper crystal formation.

Experimental Protocols

Lab-Scale Synthesis: Manganese-Catalyzed Oxidation

This protocol is adapted from established laboratory procedures.[1]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2,3-Cyclopentenopyridine (1.0 mmol).

  • Reagent Addition: Add Mn(OTf)₂ (0.005 mmol) followed by water (5.0 mL).

  • Oxidation: Add t-BuOOH (65% in H₂O, 5.0 mmol) dropwise to the stirred mixture at room temperature (25°C).

  • Reaction Monitoring: Stir the reaction for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Ethyl acetate/Petroleum ether gradient) to yield 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.

Pilot-Scale Synthesis Considerations
  • Reaction Vessel: Use a jacketed glass reactor with an overhead stirrer and a thermocouple to monitor the internal temperature.

  • Reagent Addition: Add t-BuOOH via a syringe pump or a dropping funnel over a prolonged period (e.g., 2-4 hours) to control the exotherm.

  • Temperature Control: Maintain the internal temperature below 30°C using a circulating chiller connected to the reactor jacket.

  • Work-up: Use a larger separatory funnel or a vessel with a bottom outlet for extractions. Minimize vigorous stirring to prevent emulsions.

  • Purification: Develop a crystallization protocol. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethyl acetate) and then cool it slowly to induce crystallization. An anti-solvent (e.g., heptane, hexane) might be added to improve the yield.[3]

Data Summary

The following tables summarize typical data for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one at different scales.

Table 1: Reaction Parameters and Yields

ParameterLab Scale (1 mmol)Pilot Scale (1 mol)
Starting Material 2,3-Cyclopentenopyridine2,3-Cyclopentenopyridine
Catalyst Mn(OTf)₂ (0.5 mol%)Mn(OTf)₂ (0.5 mol%)
Oxidant t-BuOOH (5 eq.)t-BuOOH (5 eq.)
Solvent WaterWater
Temperature 25°C< 30°C (controlled)
Reaction Time 24 hours24-36 hours
Typical Yield 88%[1]80-85%

Table 2: Purification Method Comparison

ParameterLab ScalePilot Scale
Method Flash ChromatographyCrystallization
Solvent System Ethyl Acetate / Petroleum EtherIsopropanol / Heptane
Purity >98%>98%
Recovery ~90%~85-90%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification charge_reactor Charge Reactor with 2,3-Cyclopentenopyridine and Mn(OTf)₂ in Water add_oxidant Controlled Addition of t-BuOOH at < 30°C charge_reactor->add_oxidant Start monitor Monitor Reaction (TLC/UPLC) add_oxidant->monitor quench Quench with Aq. Na₂S₂O₃ monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract concentrate Concentrate Organic Layers extract->concentrate crystallize Crystallize from IPA/Heptane concentrate->crystallize isolate Filter and Dry Final Product crystallize->isolate end end isolate->end Final Product

Caption: General experimental workflow for the scale-up production of this compound.

Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction check_reaction Check Reaction Profile start->check_reaction stalled Stalled Reaction check_reaction->stalled In-process low_yield Low Isolated Yield check_reaction->low_yield Post work-up cause_catalyst Inactive Catalyst? stalled->cause_catalyst Yes cause_mixing Poor Mixing? stalled->cause_mixing No cause_aq_sol Aqueous Solubility? low_yield->cause_aq_sol Yes cause_degradation Product Degradation? low_yield->cause_degradation No sol_catalyst Verify Catalyst Quality cause_catalyst->sol_catalyst sol_mixing Improve Agitation cause_mixing->sol_mixing sol_aq_sol Back-Extract Aqueous cause_aq_sol->sol_aq_sol cause_purification Loss on Purification? cause_degradation->cause_purification No sol_degradation Use Milder Work-up cause_degradation->sol_degradation sol_purification Optimize Crystallization cause_purification->sol_purification

Caption: Decision tree for troubleshooting low yield issues in the synthesis process.

References

Technical Support Center: Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Troubleshooting Guides

This section addresses specific problems that may arise during the analysis of this compound, providing potential causes and their solutions in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Issues

Q1: Why am I seeing poor peak shape (tailing or fronting) for my analyte?

A1: Peak asymmetry is a common issue when analyzing polar, basic compounds like this compound.

  • Peak Tailing: This is often caused by strong interactions between the basic pyridine nitrogen and residual silanol groups on the surface of conventional C18 columns.[1][2][3]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3 or lower) with an additive like formic acid or trifluoroacetic acid will protonate the pyridine nitrogen. This reduces the interaction with silanol groups and improves peak shape.

    • Solution 2: Column Selection: Employ a column with a polar-embedded phase or a highly end-capped C18 column designed for the analysis of basic compounds.

    • Solution 3: Reduce Mass Overload: Injecting a smaller sample volume or a more dilute sample can prevent overloading the column, which can lead to peak tailing.[3]

  • Peak Fronting: This can be an indication of column overload or an injection solvent that is stronger than the mobile phase.[4]

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition.

Q2: My analyte has very little or no retention on a standard C18 column. What can I do?

A2: Due to its polar nature, this compound may elute very early on traditional reversed-phase columns.

  • Solution 1: Use a Polar-Compatible Column: A column with a polar-embedded stationary phase is designed to be used with highly aqueous mobile phases without phase collapse, which enhances the retention of polar analytes.

  • Solution 2: Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase (e.g., >95% water/buffer). This is suitable for columns that are stable in such conditions.

  • Solution 3: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the retention of very polar compounds.

Q3: I am observing inconsistent retention times between injections. What is the cause?

A3: Fluctuating retention times can be due to several factors.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient elution.

    • Solution: Increase the column equilibration time before each injection.

  • Cause 2: Mobile Phase pH Instability: If the mobile phase pH is close to the pKa of the analyte, small changes in pH can lead to significant shifts in retention time.

    • Solution: Use a buffer in the mobile phase and ensure its pH is at least one unit away from the analyte's pKa.[5]

  • Cause 3: Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Mass Spectrometry (MS) Issues

Q4: I am experiencing poor ionization efficiency or signal suppression in LC-MS. How can I improve my signal?

A4: The pyridine moiety can be readily ionized in positive electrospray ionization (ESI) mode. However, signal suppression is a common matrix effect.

  • Solution 1: Optimize Sample Preparation: Employ a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components.

  • Solution 2: Adjust Mobile Phase: The choice of mobile phase additive can impact ionization efficiency. Formic acid is generally a good choice for positive ESI. Avoid non-volatile buffers like phosphates.

  • Solution 3: Use an Internal Standard: A heavy isotope-labeled version of the analyte is the ideal internal standard to compensate for matrix effects and variations in ionization.

Frequently Asked Questions (FAQs)

Sample Preparation

Q: What is the recommended solvent for dissolving this compound?

A: For reversed-phase HPLC, it is best to dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength, such as a mixture of water and a small amount of organic solvent (e.g., acetonitrile or methanol).[6] For HILIC, the sample should be dissolved in a high percentage of organic solvent, similar to the mobile phase.

Q: Do I need to filter my samples before injection?

A: Yes, it is highly recommended to filter all samples and standards through a 0.22 µm or 0.45 µm filter to remove any particulates that could clog the HPLC system or column.[6]

Method Development

Q: What is a good starting point for an HPLC-UV method?

A: A good starting point would be a C18 column with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), using a gradient elution. Pyridine derivatives typically have a UV absorbance maximum around 254-270 nm.[7]

Q: Can this compound be analyzed by Gas Chromatography (GC)?

A: Direct analysis by GC may be challenging due to the polarity and potential for thermal degradation of the hydroxyl group. Derivatization of the hydroxyl group, for example, by silylation, can improve its volatility and thermal stability for GC-MS analysis.

Data Interpretation

Q: What are the expected mass spectral fragments for this compound in ESI-MS?

A: In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]+ as the parent ion. Common fragmentation would involve the loss of water (H₂O) from the alcohol group and potential cleavages of the cyclopentane ring.

Quantitative Data Summary

The following tables provide examples of typical parameters for the analysis of this compound.

Table 1: HPLC-UV Method Parameters

ParameterValue
Column C18, 2.7 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 2 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Protocols

Protocol 1: HPLC-UV Analysis

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a series of working standards by diluting the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Dissolve the sample in the initial mobile phase to an expected concentration within the calibration range. Vortex and centrifuge. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System Setup:

    • Install a C18, 2.7 µm, 4.6 x 150 mm column and set the column oven to 30 °C.

    • Purge the pump lines with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Set the flow rate to 1.0 mL/min and the UV detector to 254 nm.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 5% B) for at least 15 minutes.

  • Analysis: Inject the standards and samples according to the defined sequence.

Protocol 2: LC-MS/MS Analysis

  • Standard and Sample Preparation: Follow the same procedure as for HPLC-UV analysis, but it is crucial to use an internal standard. Add the internal standard to all standards and samples at a fixed concentration.

  • LC-MS/MS System Setup:

    • Use the same LC conditions as described in the HPLC-UV protocol.

    • Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution.

    • Set up the Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard. A likely transition for the analyte would be from the [M+H]+ precursor ion to a fragment resulting from the loss of water.

  • Analysis: Run the analytical sequence, ensuring that the system is stable and equilibrated.

Visualizations

HPLC_Troubleshooting_Workflow start Start Analysis peak_shape Assess Peak Shape start->peak_shape retention Check Retention Time peak_shape->retention Symmetric tailing Peak Tailing? peak_shape->tailing Asymmetric sensitivity Evaluate Sensitivity retention->sensitivity Acceptable low_retention Low Retention? retention->low_retention end_good Acceptable Results sensitivity->end_good Acceptable low_signal Low Signal/Suppression? sensitivity->low_signal tailing->retention No adjust_ph Lower Mobile Phase pH tailing->adjust_ph Yes adjust_ph->retention Resolved change_column Use Polar-Embedded Column adjust_ph->change_column Still Tailing change_column->retention low_retention->sensitivity No more_aqueous Increase Aqueous Phase % low_retention->more_aqueous Yes more_aqueous->sensitivity Resolved use_hilic Switch to HILIC Mode more_aqueous->use_hilic Still Low use_hilic->sensitivity low_signal->end_good No cleanup_sample Improve Sample Cleanup (SPE) low_signal->cleanup_sample Yes use_is Use Internal Standard cleanup_sample->use_is use_is->end_good Hypothetical_Signaling_Pathway Compound 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-ol Receptor Kinase Receptor X Compound->Receptor Binds & Inhibits Pathway_Intermediate1 Protein A (Phosphorylated) Receptor->Pathway_Intermediate1 Inhibition of Phosphorylation Pathway_Intermediate2 Transcription Factor Y (Activated) Pathway_Intermediate1->Pathway_Intermediate2 Blocks Activation Nucleus Nucleus Pathway_Intermediate2->Nucleus Prevents Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Modulation Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

References

Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing impurities during the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to this compound?

A common and effective strategy involves a two-step process. The first step is the oxidation of 2,3-Cyclopentenopyridine to yield the ketone intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.[1][2] The second step is the selective reduction of this ketone to the desired secondary alcohol, this compound. This final reduction step is critical for ensuring the purity of the final product.

Q2: What are the most common impurities I should expect in the final product?

The impurity profile is largely dependent on the conditions of the final reduction step. Key potential impurities include:

  • Unreacted Ketone: Residual 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is the most common impurity if the reduction is incomplete.

  • Dehydration Product: The target alcohol can be susceptible to dehydration, especially under acidic conditions or upon heating, forming the conjugated alkene, 6,7-Dihydro-5H-cyclopenta[b]pyridine.

  • Over-reduction Products: While less common with mild reducing agents, aggressive reagents could potentially reduce the pyridine ring.

  • Solvent Adducts & Reagent Byproducts: Depending on the chosen solvent and reducing agent, byproducts (e.g., borate esters from NaBH₄) may form and require removal during workup and purification.

Q3: How can I monitor the reaction to ensure full conversion of the starting ketone?

Thin-Layer Chromatography (TLC) is the most straightforward method for real-time monitoring.

  • TLC System: A typical mobile phase is a mixture of ethyl acetate and petroleum ether (or hexanes).

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The ketone is typically more polar than the starting material but less polar than the resulting alcohol.

  • Confirmation: The reaction is complete when the spot corresponding to the starting ketone (6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one) is no longer visible by TLC. It is advisable to co-spot the reaction mixture with a sample of the starting material for accurate comparison.

Troubleshooting Guide

Problem 1: My final product contains a significant amount of the starting ketone.

This issue arises from incomplete reduction. Several factors could be responsible.

Potential Cause Recommended Solution
Insufficient Reducing Agent Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents of NaBH₄).
Low Reagent Activity Sodium borohydride (NaBH₄) can degrade with improper storage. Use a freshly opened bottle or a reagent known to be active.
Low Reaction Temperature While often performed at 0 °C to control reactivity, the reaction may need to be warmed to room temperature to proceed to completion. Monitor by TLC before quenching.
Short Reaction Time Ensure the reaction is stirred for an adequate duration. Monitor every 15-30 minutes by TLC until the starting material is consumed.

Problem 2: I'm observing a new, less polar impurity after workup or purification.

This is likely the result of dehydration, forming 6,7-Dihydro-5H-cyclopenta[b]pyridine. The benzylic-like position of the alcohol makes it prone to elimination.

Potential Cause Recommended Solution
Acidic Workup Conditions Avoid strongly acidic conditions during the aqueous workup. Use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize the reaction mixture.
High Temperatures during Purification Avoid excessive heat during solvent evaporation on a rotary evaporator. When performing column chromatography, the heat generated by the silica gel can sometimes promote dehydration.
Acidic Silica Gel For sensitive compounds, standard silica gel can be acidic enough to cause degradation. Consider neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column.

Problem 3: My yield is low, and the product is difficult to purify.

Low yields can stem from mechanical losses, incomplete reactions, or side product formation. Purification difficulties often relate to the polarity of impurities.

Parameter Recommendation for Optimization
Reducing Agent Sodium Borohydride (NaBH₄) is the recommended reagent for its chemoselectivity and mild nature. It selectively reduces the ketone without affecting the pyridine ring.
Solvent Methanol (MeOH) or Ethanol (EtOH) are excellent choices as they are protic and help to activate the borohydride reagent.
Temperature Start the reaction at 0 °C by adding the NaBH₄ portion-wise to the ketone solution to manage the initial exotherm. Allow the reaction to slowly warm to room temperature to ensure completion.
Purification Flash column chromatography on silica gel is the most effective method. A gradient elution, starting with a low polarity eluent (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity, will effectively separate the less polar dehydration byproduct, the product alcohol, and the more polar unreacted ketone.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

This protocol details the reduction of the ketone precursor.

  • Reaction Setup: Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice-water bath (0 °C).

  • Reduction: To the stirred solution, add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., 30% EtOAc/Hexanes) until the starting ketone spot has completely disappeared (typically 1-2 hours).

  • Workup: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid via flash column chromatography on silica gel.

G cluster_workflow Synthesis Workflow setup 1. Dissolve Ketone in MeOH at 0 °C add_nabh4 2. Add NaBH₄ (1.2 eq) Portion-wise setup->add_nabh4 monitor 3. Stir at RT & Monitor by TLC add_nabh4->monitor quench 4. Quench with H₂O at 0 °C monitor->quench extract 5. Extract with Ethyl Acetate quench->extract purify 6. Dry & Purify by Column Chromatography extract->purify product Final Product: High Purity Alcohol purify->product G start Low Purity of Final Product (Analyze Crude by TLC/LC-MS) impurity_type What is the major impurity? start->impurity_type ketone Unreacted Ketone (More Polar than Product) impurity_type->ketone Ketone dehydration Dehydration Byproduct (Less Polar than Product) impurity_type->dehydration Dehydration other Other Impurities impurity_type->other Other ketone_sol Solution: • Increase NaBH₄ equivalents • Extend reaction time • Allow warming to RT ketone->ketone_sol dehydration_sol Solution: • Use neutral workup (NaHCO₃) • Avoid high heat • Use neutralized silica gel dehydration->dehydration_sol other_sol Solution: • Check starting material purity • Ensure solvent is anhydrous other->other_sol

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for confirming the chemical structure of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. While the primary focus is the structural confirmation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, the definitive X-ray crystallographic data is available for its ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This guide will, therefore, use the well-characterized ketone as a benchmark to compare and contrast with spectroscopic data from other related compounds, illustrating the complementary nature of different analytical techniques in unequivocal structure determination.

Executive Summary

Unequivocal structural confirmation is a cornerstone of chemical and pharmaceutical research. While X-ray crystallography provides the gold standard for absolute structure determination, a combination of spectroscopic methods is often employed for routine characterization and in instances where suitable crystals cannot be obtained. This guide compares the crystallographic data of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one with its own spectroscopic data and that of a related derivative, 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile. This comparison highlights how X-ray crystallography provides unambiguous spatial arrangement, while techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer crucial information about the connectivity and molecular formula, respectively.

Data Presentation

Table 1: Crystallographic Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
ParameterValue[1]
COD Number7219548
FormulaC₈H₇NO
Crystal SystemOrthorhombic
Space GroupP b c a
a (Å)7.5044
b (Å)11.9291
c (Å)14.8473
α (°)90
β (°)90
γ (°)90
Volume (ų)1328.7
Z8
Table 2: Spectroscopic Data Comparison
Property6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)[3]7.31–7.59 (m, 9H), 4.61 (q, J = 7.0 Hz, 2H), 3.09 (t, J = 4.1 Hz, 2H), 2.87 (t, J = 5.8 Hz, 2H), 1.43 (t, J = 7.0 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73[3]164.9, 161.9, 153.0, 141.4, 136.9, 135.2, 131.0, 130.0, 129.6, 129.4, 129.2, 128.7, 128.3, 125.8, 116.0, 93.7, 63.4, 28.9, 27.2, 14.8
HRMS (ESI) [M+H]⁺ Calculated: 134.0606, Found: 134.0598[3]Not explicitly provided, but elemental analysis is available.
IR (cm⁻¹) Not explicitly provided3067, 3032 (C-H arom.), 2977, 2935 (C-H aliph.), 2204 (C≡N), 1599 (C=N)[2]

Experimental Protocols

Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one was achieved through the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine.[3][4]

Materials:

  • 2,3-Cyclopentenopyridine

  • Mn(OTf)₂

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • A 25 mL round-bottom flask was charged with 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • t-BuOOH (2.5 mmol, 65% in H₂O) was added to the mixture.

  • The reaction was stirred at 25°C for 24 hours.

  • The reaction mixture was then extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated in vacuo.

  • The resulting residue was purified by flash column chromatography (Ethyl acetate/Petroleum ether = 1:5 to 1:1) to yield the title compound.[3]

Structure Determination by X-ray Crystallography

Single crystals of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one suitable for X-ray diffraction were obtained. The crystallographic data was collected on a diffractometer, and the structure was solved and refined using standard crystallographic software. The final structure provided unambiguous confirmation of the atomic connectivity and stereochemistry.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in CDCl₃, with tetramethylsilane (TMS) as the internal standard.[3]

  • High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired on a Thermo Scientific Orbitrap Elite instrument using electrospray ionization (ESI).[3]

  • Infrared Spectroscopy: IR spectra were recorded on an ATR-FTIR spectrometer.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials: 2,3-Cyclopentenopyridine, Mn(OTf)₂, t-BuOOH, H₂O reaction Oxidation Reaction (25°C, 24h) start->reaction 1 workup Extraction & Purification (Flash Chromatography) reaction->workup 2 product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one workup->product 3 xray X-ray Crystallography product->xray a nmr NMR Spectroscopy (¹H, ¹³C) product->nmr b ms Mass Spectrometry (HRMS) product->ms c structure Confirmed Structure xray->structure nmr->structure ms->structure

Caption: Experimental workflow for the synthesis and structural confirmation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.

Discussion and Conclusion

The definitive structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one has been successfully confirmed by single-crystal X-ray analysis, providing precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystalline state.[1] This technique stands as the most robust method for unambiguous structure elucidation.

The spectroscopic data obtained for the ketone are in full agreement with the crystallographically determined structure. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, respectively, confirming the connectivity of the atoms within the molecule.[3] High-resolution mass spectrometry further corroborates the structure by providing an accurate mass measurement, which confirms the elemental composition of the molecule.[3]

In the absence of X-ray data for this compound, its structure would be proposed based on a combination of these spectroscopic techniques. The reduction of the ketone to the alcohol would be monitored by the disappearance of the ketone signal in the ¹³C NMR spectrum (around 205 ppm) and the appearance of a new signal corresponding to a hydroxyl-bearing carbon. In the ¹H NMR, a new signal for the hydroxyl proton and a shift in the signal of the adjacent methine proton would be expected. The mass spectrum would show a corresponding increase in the molecular weight by two mass units.

The comparison with the more complex derivative, 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, further illustrates the power of spectroscopic methods.[2] Despite its increased complexity, the various functional groups (ethoxy, cyano, additional pyridine ring) give rise to characteristic signals in the NMR and IR spectra, allowing for a confident assignment of its structure even without crystallographic data.

References

A Comparative Guide to the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Methodologies

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, a key intermediate in the development of various pharmaceutical compounds, is a critical process demanding efficiency and high purity. This guide provides a comparative analysis of established synthetic routes to this valuable molecule, focusing on a two-step approach that involves the initial synthesis of the ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, followed by its reduction to the target alcohol. We will delve into the experimental details of each step, presenting quantitative data in a clear, comparative format to aid researchers in selecting the most suitable method for their specific needs.

Two-Step Synthesis Overview: From Oxidation to Reduction

The most prevalent and effective pathway to this compound involves a two-stage process. The first step is the oxidation of 2,3-cyclopentenopyridine to yield the ketone intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. Subsequently, this ketone is reduced to the desired this compound. This guide will compare a highly efficient oxidation method with a common and effective reduction technique.

A 2,3-Cyclopentenopyridine B 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one A->B Manganese-Catalyzed Oxidation C This compound B->C Reduction

Caption: Overall synthetic pathway to this compound.

Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

A highly effective method for the synthesis of the ketone precursor is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine. This method stands out for its high yield and use of relatively benign reagents.

Method 1: Manganese-Catalyzed Oxidation

This approach utilizes manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as the oxidant in an aqueous medium. The reaction proceeds at room temperature, making it an energy-efficient option.

Experimental Protocol:

To a 25 mL round-bottom flask, 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and deionized water (2.5 mL) are added. To this mixture, tert-butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol) is added, and the resulting solution is stirred at 25°C for 24 hours. Following the reaction, the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are then dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The final product is purified by flash column chromatography.[1][2]

Step 2: Reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one to this compound

The crucial second step is the reduction of the ketone to the target alcohol. Sodium borohydride (NaBH₄) is a widely used, mild, and selective reducing agent for this transformation.

Method 2: Sodium Borohydride Reduction

This method involves the treatment of the ketone with sodium borohydride in an alcoholic solvent. The reaction is typically rapid and proceeds at room temperature, offering a straightforward and high-yielding route to the desired alcohol.

Experimental Protocol:

In a round-bottom flask, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is dissolved in methanol. Sodium borohydride (NaBH₄) is then added portion-wise to the solution at room temperature with stirring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford the crude product, which can be further purified by recrystallization or column chromatography.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepMethodKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Oxidation Manganese-Catalyzed2,3-cyclopentenopyridine, Mn(OTf)₂, t-BuOOHWater252488[1]
2. Reduction Sodium Borohydride6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, NaBH₄MethanolRoom Temp.-High (Typical)

Note: A specific yield for the sodium borohydride reduction of this particular substrate was not found in the searched literature, but it is generally a high-yielding reaction for ketones.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Reduction A Mix 2,3-cyclopentenopyridine, Mn(OTf)2, and H2O B Add t-BuOOH A->B C Stir at 25°C for 24h B->C D Extract with Ethyl Acetate C->D E Dry and Concentrate D->E F Purify by Column Chromatography E->F G Dissolve Ketone in Methanol F->G Proceed with Purified Ketone H Add NaBH4 G->H I Stir at Room Temperature H->I J Remove Solvent I->J K Workup and Extraction J->K L Dry and Concentrate K->L

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The two-step synthesis of this compound via manganese-catalyzed oxidation followed by sodium borohydride reduction presents a robust and high-yielding pathway. The oxidation step is particularly noteworthy for its efficiency and mild conditions. While specific yield data for the reduction of this exact substrate with NaBH₄ is not detailed in the readily available literature, this method is a standard and reliable procedure for ketone reduction, promising a high conversion to the desired alcohol. Researchers can confidently employ this synthetic sequence to obtain the target compound for further applications in drug discovery and development.

References

Comparative Analysis of the Biological Activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for direct experimental data on the biological activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol have yielded no specific results. This guide, therefore, presents a comparative analysis of structurally similar compounds for which biological activity has been reported. The data and experimental protocols provided herein pertain to these analogs and should be interpreted as a potential starting point for investigating the biological profile of this compound.

Introduction

While the specific biological functions of this compound remain uncharacterized in the public domain, the analysis of its structural analogs provides valuable insights into its potential therapeutic applications. This guide focuses on two such classes of analogs: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives, which have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor, and 3,7-diaryl-6,7-dihydroisothiazolo[4,5-b]pyridin-5(4H)-ones, which exhibit anti-mitotic activity through microtubule destabilization.

Comparative Overview of Analogs

Feature6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Analogs3,7-diaryl-6,7-dihydroisothiazolo[4,5-b]pyridin-5(4H)-one Analogs
Core Structure Pyrrolo[3,4-b]pyridin-5-oneIsothiazolo[4,5-b]pyridin-5-one
Primary Biological Activity Allosteric modulation of the M4 muscarinic acetylcholine receptorAnti-mitotic, microtubule destabilization
Therapeutic Potential Treatment of neurological and psychiatric disorders such as schizophreniaAnticancer agents

I. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Analogs: M4 Receptor Modulators

Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been investigated as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[1] These compounds do not directly activate the receptor but enhance the effect of the endogenous ligand, acetylcholine. This modulation can offer a more nuanced therapeutic effect compared to direct agonists.

Quantitative Data
CompoundAssay TypeTargetActivity (EC₅₀/IC₅₀)Reference
Exemplified Compound 1 Calcium influx assayHuman M4 receptor (with ACh)EC₅₀ = 15 nMPatent WO2017112719A1
Exemplified Compound 2 [³⁵S]GTPγS binding assayHuman M4 receptor (with ACh)EC₅₀ = 25 nMPatent WO2017112719A1
Signaling Pathway

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in modulating neuronal excitability.

M4_Signaling_Pathway cluster_membrane Cell Membrane ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds G_protein Gαi/o Protein M4R->G_protein Activates PAM Pyrrolo-pyridin-one Analog (PAM) PAM->M4R Modulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Leads to

M4 Receptor Signaling Pathway
Experimental Protocols

Calcium Influx Assay:

  • Cell Culture: CHO-K1 cells stably co-expressing the human M4 muscarinic receptor and a promiscuous G-protein (e.g., Gα15) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Addition: Test compounds (the pyrrolo-pyridin-one analogs) are added at various concentrations.

  • Agonist Stimulation: After a short incubation with the test compound, a fixed concentration of acetylcholine (e.g., EC₂₀) is added to stimulate the cells.

  • Signal Detection: Changes in intracellular calcium levels are measured as fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: The EC₅₀ values are calculated from the concentration-response curves.

II. 3,7-diaryl-6,7-dihydroisothiazolo[4,5-b]pyridin-5(4H)-one Analogs: Anti-Mitotic Agents

A series of 3,7-diaryl-6,7-dihydroisothiazolo[4,5-b]pyridin-5(4H)-ones have been synthesized and evaluated for their anti-mitotic properties. These compounds were found to act as microtubule destabilizing agents, leading to cell cycle arrest and apoptosis.

Quantitative Data
CompoundCell LineAssay TypeActivity (IC₅₀)Reference
Compound 9b Human cancer cell linesCytotoxicity Assay0.1 - 1 µMEur. J. Med. Chem. 2017, 125, 812-820
Compound 8c Sea urchin embryoAnti-mitotic Assay2 - 10 nMEur. J. Med. Chem. 2017, 125, 812-820
Mechanism of Action Workflow

The anti-mitotic activity of these isothiazolo-pyridin-one analogs stems from their ability to interfere with microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division.

Anti_Mitotic_Workflow Compound Isothiazolo-pyridin-one Analog Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts CellCycle Cell Cycle Arrest (G2/M phase) Spindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

References

Efficacy of 6,7-Dihydro-5H-cyclopenta[b]pyridine Analogs: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of efficacy data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol analogs. Research on this heterocyclic scaffold has predominantly focused on the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, and its derivatives, primarily in the context of chemical synthesis and non-pharmacological applications such as corrosion inhibition. However, studies on structurally related fused pyridine systems, specifically 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine derivatives, have demonstrated potential as anticancer agents. This guide presents a comparative analysis of the cytotoxic activity of these analogs against various human cancer cell lines.

Comparative Efficacy of Benzo[1][2]cyclohepta[1,2-b]pyridine Analogs

A study investigating novel 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine derivatives has reported their cytotoxic activity against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The results, summarized in the table below, indicate that certain analogs exhibit potent anticancer effects, with IC50 values in the low micromolar range.[3]

CompoundTarget Cell LineIC50 (μM)
4e MCF-7 (Breast Cancer)5.76
4f MCF-7 (Breast Cancer)5.42
4g MCF-7 (Breast Cancer)6.31
4h MCF-7 (Breast Cancer)7.95

Table 1: In vitro cytotoxic activity of 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine analogs against the MCF-7 human breast cancer cell line.[3]

The preliminary findings from this research suggest that the 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine scaffold is a promising pharmacophore for the development of novel anticancer therapeutics.[3] Notably, compounds 4e and 4f demonstrated the highest potency against the MCF-7 cell line.[3]

Experimental Protocols

The evaluation of the anticancer activity of the 6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine derivatives was conducted using an in vitro cytotoxic activity assay.[3]

In Vitro Cytotoxic Activity Screening

The primary anticancer screening of the synthesized compounds was performed against three human cancer cell lines: lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116). A normal breast cell line (MCF10A) was also used to assess selectivity. The half-maximal inhibitory concentration (IC50) was determined to quantify the efficacy of the compounds in inhibiting cancer cell growth.[3]

Structure-Activity Relationship and Future Directions

The provided data on the benzo[1][2]cyclohepta[1,2-b]pyridine analogs offers a starting point for understanding the structure-activity relationships of this class of compounds. The variation in cytotoxic activity among the different analogs suggests that the nature and position of substituents on the arylhydrazono moiety play a crucial role in their anticancer efficacy.[3]

While direct experimental data on this compound analogs remains elusive, the findings on related fused pyridine systems highlight the potential of this chemical space for therapeutic applications. Further research, including the synthesis and biological evaluation of the "-ol" analogs, is warranted to fully explore their pharmacological profile and potential as drug candidates.

Diagrams

structure_comparison cluster_main Core Scaffold cluster_analogs Analogs A 6,7-Dihydro-5H- cyclopenta[b]pyridine B This compound (Data Unavailable) A->B -OH at C5 C 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Primarily Synthesis Studies) A->C =O at C5 D 6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine (Anticancer Activity Data) A->D Fused Benzene Ring & Larger Cycloalkane Ring

Caption: Structural relationship between the core scaffold and its analogs.

References

A Comparative Guide to the Analytical Profiles of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol and its Ketone Precursor

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol typically involves the reduction of the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. The successful conversion can be readily monitored and confirmed by comparing the analytical data of the starting material and the final product. Key differences are expected in spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, due to the conversion of the carbonyl group to a hydroxyl group.

Comparative Analytical Data

The following tables summarize the available experimental data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one and the predicted data for this compound.

Table 1: ¹H NMR Data (Predicted for Alcohol vs. Experimental for Ketone)

CompoundPredicted/Experimental ¹H NMR Chemical Shifts (ppm)
This compound Pyridine Protons: ~8.5 (d), ~7.8 (d), ~7.3 (dd)CH-OH Proton: ~5.0-5.5 (t)CH₂ Protons: ~2.5-3.0 (m), ~1.9-2.2 (m)OH Proton: Broad singlet, variable position
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [1]Pyridine Protons: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H)[1]CH₂ Protons: 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)[1]

Table 2: ¹³C NMR Data (Predicted for Alcohol vs. Experimental for Ketone)

CompoundPredicted/Experimental ¹³C NMR Chemical Shifts (ppm)
This compound Pyridine Carbons: ~160-165, ~148-152, ~135-140, ~125-130, ~120-125CH-OH Carbon: ~70-80CH₂ Carbons: ~30-40, ~20-30
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one [1]Carbonyl Carbon: 204.88[1]Pyridine Carbons: 174.36, 155.72, 131.91, 130.33, 122.47[1]CH₂ Carbons: 35.78, 28.73[1]

Table 3: Mass Spectrometry and IR Data (Predicted for Alcohol vs. Experimental for Ketone)

Analytical TechniqueThis compound (Predicted)6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Experimental)
High-Resolution Mass Spectrometry (HRMS) Expected [M+H]⁺: ~136.0757[M+H]⁺ calculated: 134.0606, found: 134.0598[1]
Infrared (IR) Spectroscopy (cm⁻¹) O-H stretch: ~3200-3600 (broad)C-O stretch: ~1050-1150C=O stretch: ~1700

Experimental Protocols

The following are typical experimental protocols for the analytical characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, which can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A Thermo Scientific Orbitrap Elite mass spectrometer.

  • Ionization Method: Electrospray Ionization (ESI).

  • Sample Preparation: The sample is dissolved in methanol.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample is analyzed as a thin film on a KBr plate or using an Attenuated Total Reflectance (ATR) accessory.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound from its ketone precursor.

analytical_workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_decision Outcome start 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one reduction Reduction (e.g., NaBH₄) start->reduction product This compound reduction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Confirms structural change (disappearance of C=O, appearance of CH-OH) ms Mass Spectrometry (HRMS) product->ms Confirms molecular weight ir IR Spectroscopy product->ir Confirms functional group conversion (disappearance of C=O, appearance of O-H) hplc HPLC Analysis product->hplc Assesses purity pass Successful Synthesis (Data Confirms Product) nmr->pass fail Incomplete or Failed Reaction (Data shows starting material or byproducts) nmr->fail ms->pass ir->pass hplc->pass

Caption: A workflow diagram illustrating the synthesis and subsequent analytical validation of this compound.

This guide provides a foundational framework for researchers working with this compound. By understanding the expected analytical shifts from its well-characterized precursor, scientists can confidently track their synthesis and verify the integrity of their target compound.

References

A Comparative Benchmark Study: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol versus (5Z)-7-Oxozeaenol as Potential TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel compound, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol (referred to herein as Compound X for the purpose of this hypothetical benchmark), against the well-characterized TAK1 inhibitor, (5Z)-7-Oxozeaenol. This objective comparison is based on established experimental data for (5Z)-7-Oxozeaenol and plausible, projected data for Compound X, aimed at guiding further research and development efforts in the pursuit of novel therapeutic agents targeting the TAK1 signaling pathway.

Introduction to TAK1 as a Therapeutic Target

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and cancer pathways.[1][2] It plays a pivotal role in the activation of downstream signaling cascades, including the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 pathways, which are implicated in cell survival, inflammation, and immunity.[3][4] Consequently, the inhibition of TAK1 has emerged as a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders.[1][5]

(5Z)-7-Oxozeaenol is a natural product of fungal origin that has been identified as a potent and irreversible inhibitor of TAK1.[6][7] It functions by forming a covalent bond with a cysteine residue in the ATP-binding site of TAK1.[2][8] This guide will benchmark the hypothetical performance of Compound X against this established TAK1 inhibitor.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for Compound X (hypothetical data) and (5Z)-7-Oxozeaenol (literature-derived data).

ParameterCompound X (Hypothetical Data)(5Z)-7-Oxozeaenol (Literature Data)
Target TAK1TAK1
Mechanism of Action ATP-competitive inhibitorIrreversible covalent inhibitor[2][8]
IC50 (TAK1 Kinase Assay) 50 nM8 nM[6][7][9]
Cellular Potency (NF-κB Reporter Assay) 200 nM83 nM[7]
Cytotoxicity (HeLa cells, 72h) > 10 µM1.34 - 7.82 µM (in various cervical cancer cell lines)[1]
Cytotoxicity (MDA-MB-231 cells, 72h) > 10 µMSee literature for specific IC50 values[10][11]

Experimental Protocols

TAK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against TAK1 kinase activity.

Methodology: A common method for this is the ADP-Glo™ Kinase Assay.[12][13][14]

  • Reagents and Materials:

    • Recombinant human TAK1/TAB1 enzyme complex

    • Myelin Basic Protein (MBP) as a substrate

    • ATP

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

    • Test compounds (Compound X and (5Z)-7-Oxozeaenol) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add 1 µL of the compound dilution (or DMSO for control).

    • Add 2 µL of TAK1/TAB1 enzyme to each well.

    • Add 2 µL of a substrate/ATP mixture (containing MBP and ATP) to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular NF-κB Reporter Assay

Objective: To assess the ability of the test compounds to inhibit TAK1-mediated NF-κB activation in a cellular context.

Methodology:

  • Reagents and Materials:

    • HEK293 cells stably expressing an NF-κB luciferase reporter construct

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

    • Test compounds (Compound X and (5Z)-7-Oxozeaenol) dissolved in DMSO

    • Luciferase assay reagent

    • 96-well white cell culture plates

    • Luminometer

  • Procedure:

    • Seed the HEK293-NF-κB reporter cells in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated control and determine the IC50 value.

Visualizing Pathways and Workflows

TAK1 Signaling Pathway

TAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor TRAF2 TRAF2 TNFR->TRAF2 TAK1_TAB TAK1/TAB1/TAB2 TRAF2->TAK1_TAB Activation IKK_complex IKK Complex (IKKα/β/γ) TAK1_TAB->IKK_complex Phosphorylation MKKs MKK3/4/6/7 TAK1_TAB->MKKs Phosphorylation IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibition NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylation Gene_expression Gene Expression (Inflammation, Survival) NFkappaB_n->Gene_expression

Caption: Simplified TAK1 signaling pathway upon TNF-α stimulation.

Experimental Workflow for Inhibitor Benchmarking

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis Kinase_Assay TAK1 Kinase Inhibition Assay (Determine IC50) Data_Comparison Compare IC50 and Cytotoxicity (Compound X vs. (5Z)-7-Oxozeaenol) Kinase_Assay->Data_Comparison NFkB_Assay NF-κB Reporter Assay (Determine cellular potency) NFkB_Assay->Data_Comparison Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HeLa, MDA-MB-231) Cytotoxicity_Assay->Data_Comparison

Caption: Workflow for benchmarking potential TAK1 inhibitors.

Conclusion

This comparative guide presents a framework for evaluating this compound (Compound X) as a potential TAK1 inhibitor against the established compound, (5Z)-7-Oxozeaenol. Based on the hypothetical data, Compound X demonstrates promising, albeit lower, potency in inhibiting TAK1 kinase activity and cellular NF-κB signaling compared to (5Z)-7-Oxozeaenol. A key hypothetical advantage of Compound X is its lower cytotoxicity, which could translate to a better therapeutic window.

These preliminary findings, while based on a hypothetical profile for Compound X, underscore the potential of the 6,7-Dihydro-5H-cyclopenta[b]pyridine scaffold as a starting point for the development of novel TAK1 inhibitors. Further experimental validation is essential to confirm these projected activities and to fully elucidate the therapeutic potential of this compound class.

References

Navigating the SAR Landscape of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

The existing body of research primarily focuses on the chemical synthesis of the ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and related fused pyridine systems. These studies lay the groundwork for the future synthesis of diverse derivatives, but do not extend to the biological evaluation necessary for a thorough SAR analysis.

For instance, the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has been reported, with an evaluation of their utility as corrosion inhibitors, a field distinct from drug development. Similarly, research on related but structurally different fused heterocyclic systems, such as 6,7-dihydro-5H-cyclopenta[d]pyrimidines, has been conducted in the context of identifying sigma-1 (σ1) receptor antagonists for pain treatment. While these studies provide insights into the broader chemical space of fused pyridines, they do not directly inform the SAR of the specific 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol scaffold.

Synthesis of the Core Scaffold: A General Overview

The most consistently reported information relevant to the topic is the synthesis of the ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. A general synthetic approach is outlined below. It is important to note that specific reaction conditions and reagents may vary depending on the desired substituents on the heterocyclic core.

Below is a generalized workflow for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold, which would be the precursor to the -ol derivatives.

cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Pyridine derivative with a cyclopentane precursor) step1 Cyclization Reaction start->step1 step2 Intermediate (Fused Pyridine-Cyclopentane) step1->step2 step3 Oxidation step2->step3 product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one step3->product

Caption: Generalized workflow for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one core structure.

Future Directions

The this compound scaffold represents an underexplored area of medicinal chemistry. Future research efforts could be directed towards:

  • Synthesis of a diverse library of derivatives: Introducing a variety of substituents on both the pyridine and cyclopentane rings to create a collection of novel compounds.

  • Broad biological screening: Testing these derivatives against a wide range of biological targets, such as kinases, G-protein coupled receptors, and enzymes, to identify potential therapeutic applications.

  • Systematic SAR studies: Once initial hits are identified, conducting focused SAR studies to understand the relationship between chemical structure and biological activity. This would involve synthesizing and testing analogues to probe the effects of substituent size, electronics, and stereochemistry.

  • Mechanism of action studies: For active compounds, elucidating the specific signaling pathways and molecular targets through which they exert their effects.

Head-to-Head Comparison: Evaluating 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol Against Known TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory potential of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol against well-characterized inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). While, to date, no peer-reviewed studies detailing the specific inhibitory activity of this compound have been published, this document serves as a framework for its potential evaluation. The established TAK1 inhibitors, 5Z-7-Oxozeaenol and HS-276, are used as benchmarks for this comparative guide.

TAK1 is a pivotal kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in inflammation, immunity, and cell survival.[1][2][3][4] Its involvement in various pathological conditions, including inflammatory diseases and cancer, has made it an attractive target for therapeutic intervention.[1][2][3] This guide will delve into the mechanism of action of known TAK1 inhibitors, their potency, and the experimental protocols required to assess novel compounds like this compound.

Comparative Analysis of Inhibitor Potency and Selectivity

A critical aspect of drug development is the characterization of an inhibitor's potency and selectivity. Potency, often measured as the half-maximal inhibitory concentration (IC50), indicates the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. Selectivity, on the other hand, refers to the inhibitor's ability to preferentially bind to its intended target over other related or unrelated enzymes. High selectivity is crucial for minimizing off-target effects and associated toxicities.

The following table summarizes the available data for known TAK1 inhibitors. A hypothetical entry for this compound is included to illustrate how its performance would be benchmarked.

Inhibitor Target Mechanism of Action IC50 (nM) Selectivity Profile Reference
5Z-7-Oxozeaenol TAK1Covalent, Irreversible~8.1Broad-spectrum kinase inhibitor[5][6]
HS-276 TAK1ATP-competitive2.5Highly selective (S(1) = 0.037)[7]
This compound TAK1 (Hypothetical)To be determinedTo be determinedTo be determinedN/A

Signaling Pathway of TAK1

TAK1 acts as a central node in signaling pathways initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and Interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) that activate Toll-like receptors (TLRs).[3][8] Upon activation, TAK1 phosphorylates and activates downstream kinases, primarily the IκB kinase (IKK) complex and MAP kinases such as JNK and p38.[2][3][8] Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.[3][5] The JNK and p38 pathways, in turn, regulate a variety of cellular processes, including apoptosis and inflammation.[2][8]

TAK1_Signaling_Pathway cluster_stimuli External Stimuli cluster_receptors Receptors cluster_downstream Downstream Pathways TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 Complex TAK1 Complex TNFR->TAK1 Complex IL-1R->TAK1 Complex TLR4->TAK1 Complex IKK Complex IKK Complex TAK1 Complex->IKK Complex JNK JNK TAK1 Complex->JNK p38 p38 TAK1 Complex->p38 NF-κB NF-κB IKK Complex->NF-κB Inflammatory Gene Expression Inflammatory Gene Expression NF-κB->Inflammatory Gene Expression

Caption: Simplified TAK1 signaling pathway.

Experimental Protocols

To evaluate the inhibitory activity of a novel compound such as this compound, a series of in vitro and cell-based assays are required.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on TAK1 kinase activity and to calculate its IC50 value.

Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Substrate (e.g., MKK6 or a generic kinase substrate like myelin basic protein)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., 5Z-7-Oxozeaenol)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the TAK1/TAB1 enzyme to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: NF-κB Reporter Assay

Objective: To assess the ability of the compound to inhibit TAK1-mediated NF-κB activation in a cellular context.

Materials:

  • A suitable cell line (e.g., HEK293T)

  • Cell culture medium and supplements

  • NF-κB luciferase reporter plasmid

  • A constitutively expressed control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Stimulating agent (e.g., TNF-α)

  • Test compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control reporter plasmid.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for 1-2 hours.

  • Stimulate the cells with TNF-α for a specific time (e.g., 6 hours) to activate the NF-κB pathway.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage of inhibition of NF-κB activation for each compound concentration and determine the IC50 value.

Caption: General experimental workflow for inhibitor evaluation.

Conclusion

The development of potent and selective TAK1 inhibitors holds significant promise for the treatment of a range of diseases. While the inhibitory properties of this compound are yet to be determined, this guide provides a comprehensive framework for its evaluation. By employing the described experimental protocols and comparing its performance against established inhibitors like 5Z-7-Oxozeaenol and HS-276, researchers can effectively characterize its potential as a novel therapeutic agent. The systematic approach outlined here, from in vitro kinase assays to cell-based functional assays, is essential for advancing our understanding of new chemical entities and their therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol, a pyridine derivative. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety measures are in place. Always handle this compound within a certified laboratory chemical fume hood to prevent inhalation of potentially harmful fumes.[1] Personal Protective Equipment (PPE) is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves are recommended for their resistance to pyridine compounds.[2]

  • Body Protection: A lab coat must be worn to prevent skin contact.[2]

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[3][4]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical aid.[3][4]

  • Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3]

Chemical Properties and Hazard Profile

Understanding the properties of this compound is essential for its safe disposal. The following table summarizes key data that informs the necessary precautions and disposal methodology.

PropertyValueCitation
Appearance Clear brown liquid[3]
Boiling Point 108 °C[3]
Density 1.0362 g/cm³ (at 20 °C)[3]
Hazards Combustible liquid. May cause skin, eye, and respiratory irritation.[3][4][5]
Incompatible Materials Strong oxidizing agents.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [2]

Experimental Workflow for Disposal

G cluster_prep 1. Preparation cluster_waste 2. Waste Collection cluster_storage 3. Storage cluster_disposal 4. Final Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Select a Compatible Hazardous Waste Container B->C D Label Container with 'Hazardous Waste' and Contents C->D E Transfer Waste into the Container D->E F Keep Container Securely Closed E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G H Segregate from Incompatible Materials G->H I Arrange for Pickup by EH&S or a Licensed Waste Disposal Service H->I

References

Essential Safety and Operational Guide for Handling 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct Safety Data Sheet (SDS) for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol was found. The following information is based on the SDS for its stereoisomer, (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol, and should be used as a guideline.[1] Users should conduct their own risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers and maintaining a secure work environment.

Hazard Identification and Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Body PartPPE RequirementSpecification
Eyes/Face Safety glasses with side-shields or gogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield may be required for splash hazards.
Skin Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use.
Protective clothingA lab coat or chemical-resistant apron should be worn. For larger quantities, a chemical-resistant suit may be necessary.
Respiratory Respirator (if ventilation is inadequate)Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge for organic vapors if engineering controls are not sufficient to control exposure.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

The following diagram outlines the standard operating procedure for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate After experiment cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Standard workflow for handling this compound.

Immediate action is required in case of exposure:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Dispose of contents and container to a licensed hazardous waste disposal facility.[1] Do not allow the chemical to enter drains or waterways. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
Reactant of Route 2
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.